4-(2-Chloro-4-nitrophenyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55435-71-7 | |
| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chloro-4-nitrophenyl)morpholine
This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Chloro-4-nitrophenyl)morpholine. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may use this compound as a building block in organic synthesis.
Physicochemical Properties
This compound is a morpholine derivative containing a substituted phenyl ring. Such compounds are common intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of a chloro and a nitro group on the phenyl ring makes it an interesting substrate for various chemical transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₂O₃[1][2][3] |
| Molecular Weight | 242.66 g/mol [1][2][3][4] |
| CAS Number | 55435-71-7[1][2] |
| Appearance | Solid[2][3] |
Hypothetical Experimental Protocols
While specific experimental protocols for this exact molecule are not detailed in publicly available literature, the following represents a generalized approach for its synthesis and a hypothetical biological screening assay.
1. Synthesis via Nucleophilic Aromatic Substitution
A common method for the synthesis of N-aryl morpholines is through nucleophilic aromatic substitution.
-
Reaction: 1,2-Dichloro-4-nitrobenzene reacts with morpholine in the presence of a base.
-
Reagents:
-
1,2-Dichloro-4-nitrobenzene (1 equivalent)
-
Morpholine (1.1 equivalents)
-
Potassium carbonate (2 equivalents) as the base
-
Dimethyl sulfoxide (DMSO) as the solvent
-
-
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene in DMSO, add morpholine and potassium carbonate.
-
Heat the reaction mixture at 120 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried under a vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
-
2. Hypothetical Biological Activity Screening: Kinase Inhibition Assay
Given the prevalence of morpholine-containing compounds in kinase inhibitor discovery, a hypothetical screening protocol is presented.
-
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Visualizations
The following diagrams illustrate a generalized workflow for compound screening and a hypothetical signaling pathway.
References
An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-chloro-4-nitrophenyl)morpholine, a valuable intermediate in medicinal chemistry and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development activities.
Introduction
This compound is a substituted aromatic compound incorporating a morpholine moiety. The presence of the chloro and nitro groups on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom allow for a variety of chemical transformations, making this compound a key starting material in many synthetic routes.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 1,2-dichloro-4-nitrobenzene with morpholine.
The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the para-position to one of the chlorine atoms. This group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The chlorine atom at the 2-position is ortho to the nitro group, which also contributes to its activation. The nucleophilic nitrogen atom of morpholine attacks the carbon atom bearing the more activated chlorine atom (at position 1), leading to the displacement of the chloride ion and the formation of the desired product.
The general reaction scheme is as follows:
1,2-dichloro-4-nitrobenzene + Morpholine → this compound
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established principles of nucleophilic aromatic substitution reactions.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| CAS Number | 55435-71-7 | [2] |
| Appearance | Pale yellow solid | |
| Purity | ≥97% | [1] |
| Yield | Typically high, dependent on reaction conditions |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the synthesis of this compound via Nucleophilic Aromatic Substitution.
Caption: Synthesis of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.
Caption: Experimental workflow for synthesis and purification.
References
Crystal Structure Analysis of 4-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the probable crystal structure of 4-(2-Chloro-4-nitrophenyl)morpholine. As of the latest searches, a definitive crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this report presents a comprehensive examination of two closely related analogues: 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine . The detailed structural information from these compounds offers valuable insights into the expected molecular conformation, crystal packing, and intermolecular interactions of the title compound.
Introduction
Morpholine and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a substituted phenyl ring, such as the 2-chloro-4-nitrophenyl group, can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its biological activity and material characteristics. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and crystal engineering.
This guide summarizes the crystallographic data, experimental procedures for synthesis and crystallization, and a detailed analysis of the structural features of the two aforementioned analogues to build a predictive model for the crystal structure of this compound.
Data Presentation: Crystallographic Data of Analogous Compounds
The crystallographic data for 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine are summarized in the tables below for direct comparison. These data provide a foundation for understanding the geometric and crystallographic parameters that this compound might adopt.
Table 1: Crystal Data and Structure Refinement for Analogous Compounds
| Parameter | 4-(4-Nitrophenyl)morpholine[1] | 4-(4-Nitrophenyl)thiomorpholine[2] |
| Empirical Formula | C₁₀H₁₂N₂O₃[1] | C₁₀H₁₂N₂O₂S[2] |
| Formula Weight | 208.22[1] | 224.28 |
| Temperature (K) | 293[1] | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| Crystal System | Orthorhombic[1] | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 14.5445(6)[1] | 13.3525(5) |
| b (Å) | 8.3832(3)[1] | 10.3755(4) |
| c (Å) | 16.2341(6)[1] | 7.4464(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 96.325(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1979.42(13)[1] | 1025.34(7) |
| Z | 8[1] | 4 |
| Calculated Density (Mg/m³) | 1.396 | 1.453 |
| Absorption Coefficient (mm⁻¹) | 0.106 | 0.296 |
| F(000) | 880 | 472 |
| Data Collection & Refinement | ||
| Theta range for data collection (°) | 2.58 to 28.29 | 2.49 to 30.53 |
| Reflections collected | 10113 | 114201 |
| Independent reflections | 2280 [R(int) = 0.0385] | 3136 [R(int) = 0.0839] |
| Goodness-of-fit on F² | 1.036 | 1.053 |
| Final R indices [I>2σ(I)] | R1 = 0.0482, wR2 = 0.1211[1] | R1 = 0.0324, wR2 = 0.0811 |
| R indices (all data) | R1 = 0.0669, wR2 = 0.1347 | wR2 = 0.0811 |
Experimental Protocols
The methodologies employed for the synthesis, crystallization, and data collection of the analogue compounds are detailed below. These protocols are standard for small molecule crystallography and would be applicable for the study of this compound.
Synthesis
-
4-(4-Nitrophenyl)morpholine: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with morpholine in the presence of a base and a suitable solvent.[2]
-
4-(4-Nitrophenyl)thiomorpholine: Similarly, this compound can be synthesized by the reaction of 4-fluoronitrobenzene with thiomorpholine.[2] An alternative route involves the reaction of 4-chloronitrobenzene with thiomorpholine in a solvent like 1-butanol at elevated temperatures.[2]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-(4-Nitrophenyl)morpholine, crystals were obtained from a dichloromethane solution.[1] For 4-(4-Nitrophenyl)thiomorpholine, plate-shaped dark-yellow crystals were grown from a chloroform-d solution.[2]
X-ray Data Collection and Structure Refinement
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Structural Analysis and Discussion
Molecular Conformation
In both analogous structures, the morpholine and thiomorpholine rings adopt a stable chair conformation.[1][2] A key difference lies in the orientation of the 4-nitrophenyl group relative to the saturated ring. In 4-(4-nitrophenyl)morpholine, the nitrophenyl group is in a quasi-equatorial position.[2] Conversely, in 4-(4-nitrophenyl)thiomorpholine, it occupies a quasi-axial position.[2]
This conformational difference is significant and highlights the subtle influence of the heteroatom (oxygen vs. sulfur) on the overall molecular geometry. For this compound, it is reasonable to predict a chair conformation for the morpholine ring. The orientation of the substituted phenyl ring would likely be influenced by the steric bulk of the ortho-chloro substituent, potentially favoring an equatorial-like position to minimize steric hindrance.
Intermolecular Interactions
The crystal packing of these molecules is stabilized by a network of intermolecular interactions.
-
4-(4-Nitrophenyl)morpholine: The crystal structure is stabilized by aromatic π–π stacking interactions.[1] The perpendicular distance between parallel phenyl rings is approximately 3.7721(8) Å.[1]
-
4-(4-Nitrophenyl)thiomorpholine: The solid-state structure is characterized by the formation of centrosymmetric dimers through weak C–H···O hydrogen bonds involving the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group.[2] Additionally, face-to-face aromatic stacking contributes to the crystal packing.[2]
For this compound, a combination of these interactions is expected. The presence of the chloro and nitro groups provides potential for halogen bonding and C–H···O hydrogen bonds. π–π stacking interactions are also likely to play a role in the crystal packing.
Conclusion
While the definitive crystal structure of this compound remains to be determined, the analysis of its close analogues, 4-(4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine, provides a robust framework for predicting its structural characteristics. It is anticipated that the morpholine ring will adopt a chair conformation. The crystal packing will likely be governed by a combination of π–π stacking interactions, C–H···O hydrogen bonds, and potentially halogen bonding involving the chloro substituent. The experimental protocols outlined in this guide provide a clear pathway for the future determination and analysis of the crystal structure of the title compound. This information is critical for researchers in drug development and materials science, enabling a deeper understanding of the structure-property relationships of this class of compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-(2-Chloro-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for 4-(2-Chloro-4-nitrophenyl)morpholine are presented below. This numbering is used for the assignment of NMR signals throughout this document.
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of the spectral data of the analogous compound, 4-(2-fluoro-4-nitrophenyl)morpholine, and known substituent effects in NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-5' (Aromatic) | ~8.0 - 8.2 | m | |
| H-6' (Aromatic) | ~7.0 - 7.2 | d | ~9.0 |
| H-2, H-6 (Morpholine, -CH₂-O-) | ~3.8 - 4.0 | t | ~4.5 |
| H-3, H-5 (Morpholine, -CH₂-N-) | ~3.2 - 3.4 | t | ~4.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-1' (Aromatic) | ~148 |
| C-2' (Aromatic, C-Cl) | ~125 |
| C-3' (Aromatic) | ~122 |
| C-4' (Aromatic, C-NO₂) | ~142 |
| C-5' (Aromatic) | ~118 |
| C-6' (Aromatic) | ~115 |
| C-2, C-6 (Morpholine, -CH₂-O-) | ~66 |
| C-3, C-5 (Morpholine, -CH₂-N-) | ~50 |
Comparative NMR Data of Analogous Compounds
For reference, the experimental ¹H and ¹³C NMR data for 4-(2-fluoro-4-nitrophenyl)morpholine is provided below. The substitution of fluorine with chlorine is expected to cause minor shifts in the adjacent aromatic protons and carbons.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-(2-Fluoro-4-nitrophenyl)morpholine [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ¹H | 8.03 (ArH) | ddd, J=1.0, 2.6, 9.0 Hz |
| 7.94 (ArH) | dd, J=2.6, 13.1 Hz | |
| 6.94 (ArH) | t, J=8.7 Hz | |
| 3.90 (2xCH₂O) | t, J=4.7 Hz | |
| 3.31 (2xCH₂N) | m | |
| ¹³C | 153.3 | d, J=249.5 Hz |
| 145.6 | d, J=7.8 Hz | |
| 121.1 | d, J=3.0 Hz | |
| 117.0 | d, J=3.9 Hz | |
| 112.7 | d, J=6.4 Hz | |
| 66.7 | ||
| 50.0 | d, J=4.9 Hz |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.[1]
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for morpholine derivatives.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on sample concentration.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Approximately 250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For ¹H NMR, integrate the peak areas to determine proton ratios.
Caption: Experimental workflow for NMR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the relationships between the chemical structure and the spectral parameters.
Caption: Logical relationships in NMR spectral interpretation.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral data for this compound. Researchers are encouraged to acquire experimental data for definitive structural confirmation.
References
The Multifaceted Mechanisms of Morpholine Derivatives in Oncology: A Technical Guide
Introduction
The morpholine moiety, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of novel anticancer agents. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This technical guide provides an in-depth exploration of the core mechanisms of action through which morpholine derivatives exert their anticancer effects, focusing on key signaling pathways and cellular processes. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A primary and extensively documented mechanism of action for a significant class of morpholine derivatives is the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]
Morpholine-containing compounds, such as those based on quinazoline and thieno[3,2-d]pyrimidine scaffolds, have been developed as highly effective PI3K and dual PI3K/mTOR inhibitors.[2][3] The morpholine ring often plays a crucial role in binding to the ATP-binding pocket of these kinases, forming key hydrogen bonds that contribute to their inhibitory activity.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.
Quantitative Data: PI3K/mTOR Inhibition
The following table summarizes the in vitro inhibitory activity of representative morpholine derivatives against PI3K/mTOR and their anti-proliferative effects on various cancer cell lines.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| AK-10 | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [4][5][6] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4][5][6] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4][5][6] | ||
| AK-3 | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [4][5][6] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4][5][6] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4][5][6] | ||
| Compound 27 | PI3Kα | Not Specified | Micromolar range | [2] |
| m-(4-morpholinoquinazolin-2-yl)benzamide derivative | PI3K/Akt/mTOR | HCT-116 (Colon) | Not Specified | [3] |
| Spirooxindole-morpholine-triazole derivative | Not Specified | A549 (Lung) | 1.87 - 4.36 | [3] |
Induction of Apoptosis
A crucial consequence of the inhibition of pro-survival signaling pathways and other cellular insults is the induction of apoptosis, or programmed cell death. Many morpholine derivatives have been shown to effectively trigger apoptosis in cancer cells through various mechanisms.[4][7]
Mechanisms of Apoptosis Induction
-
Intrinsic Pathway: Inhibition of the PI3K/Akt pathway leads to the de-repression of pro-apoptotic proteins. Some morpholine derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of caspase-9 and the executioner caspase-3.[4]
-
Extrinsic Pathway: While less commonly reported, some compounds may also engage the extrinsic apoptotic pathway through the activation of death receptors, leading to the recruitment and activation of caspase-8.
-
Reactive Oxygen Species (ROS) Generation: Certain morpholine-containing chalcones have been found to induce apoptosis through the generation of reactive oxygen species, leading to mitochondrial dysfunction and cell death.[7]
Cell Cycle Arrest
In conjunction with apoptosis induction, many morpholine derivatives cause cell cycle arrest at various phases, most commonly at the G1 or G2/M phase.[4][7] This prevents cancer cells from progressing through the cell cycle and dividing, ultimately contributing to the overall anti-proliferative effect.
Inhibition of Receptor Tyrosine Kinases (RTKs)
In addition to the PI3K/Akt/mTOR pathway, morpholine derivatives have been designed to target other key drivers of cancer cell proliferation, such as receptor tyrosine kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Quinazoline-based morpholine derivatives have been extensively investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer and other malignancies.[2] These compounds act as ATP-competitive inhibitors, blocking the kinase activity of both wild-type and mutant forms of EGFR.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents.[8]
Quantitative Data: RTK Inhibition
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| Compound 9 (morpholin-3-one fused quinazoline) | EGFRwt | Not Specified | Nanomolar range | [2] |
| Compound 27 (4-morpholine-quinazoline) | Multiple Kinases | Not Specified | Not Specified | [2] |
| Compound 5h (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 3.103 ± 0.979 µM | [8] |
| Compound 5j (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 9.657 ± 0.149 µM | [8] |
| Compound 5c (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 17.750 ± 1.768 µM | [8] |
Other Mechanisms of Action
While kinase inhibition is a predominant mechanism, the versatility of the morpholine scaffold allows for its incorporation into molecules that target other cellular machinery.
Topoisomerase Inhibition
Some novel substituted morpholine derivatives have been investigated for their potential to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[9] Molecular docking studies have indicated that these compounds can bind to topoisomerase II with significant affinity, suggesting a mechanism that leads to DNA damage and cell death.[9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, this section provides detailed methodologies for key experiments cited in this guide.
Experimental Workflow for Anticancer Drug Evaluation
The evaluation of a novel anticancer compound typically follows a structured workflow, from initial screening to detailed mechanism of action studies.
MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the morpholine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis for PI3K/Akt Pathway
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. By using antibodies specific for both the total and phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.
Protocol:
-
Cell Lysis: Treat cells with the morpholine derivative at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique analyzes the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the morpholine derivative for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
Morpholine derivatives represent a highly versatile and promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to potently and often selectively inhibit key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR cascade, underscores their therapeutic potential. Furthermore, the capacity of these compounds to induce apoptosis and cell cycle arrest, as well as target other critical cellular machinery such as EGFR, VEGFR-2, and topoisomerases, highlights the broad applicability of the morpholine scaffold in cancer drug discovery. The continued exploration of novel morpholine-containing chemical structures, coupled with a deep understanding of their molecular mechanisms, will undoubtedly pave the way for the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
Potential Biological Activity of 4-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 4-(2-Chloro-4-nitrophenyl)morpholine. Direct experimental data on the biological effects of this specific molecule are limited in publicly available literature. Therefore, this document extrapolates its potential activities based on a thorough review of structurally related analogs, focusing on the well-established pharmacophoric contributions of the morpholine ring, the chloro substitution, and the nitroaromatic moiety. This guide explores potential anticancer and antimicrobial activities, discusses possible mechanisms of action, including the inhibition of the PI3K/Akt/mTOR signaling pathway, and outlines general experimental protocols for future biological evaluation.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] The subject of this guide, this compound, combines this versatile heterocycle with a chloro- and nitro-substituted phenyl ring. While this compound is commercially available as a building block for chemical synthesis, its intrinsic biological activity has not been extensively characterized.[3] This guide aims to bridge this knowledge gap by providing a predictive overview of its potential biological activities based on the established structure-activity relationships (SAR) of analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 55435-71-7 | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [3] |
| Molecular Weight | 242.66 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
Potential Biological Activities
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.
Potential Anticancer Activity
The presence of both the morpholine and the nitroaromatic moieties suggests a strong potential for anticancer activity.
-
Morpholine as a Pharmacophore: The morpholine ring is a key component in numerous potent anticancer agents.[4] It is known to be a crucial feature for inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.[5][6] The oxygen atom of the morpholine ring can form critical hydrogen bonds with target proteins, enhancing binding affinity.[5]
-
Cytotoxicity of Nitroaromatic Compounds: Nitroaromatic compounds are known for their cytotoxic effects, which are often mediated through bioreductive activation to toxic intermediates like nitroso and superoxide species.[7] These reactive species can covalently bind to DNA, leading to cellular damage and apoptosis.[7] The toxicity of nitroaromatic compounds has been shown to be dependent on their reduction potential.[3]
The combination of these two structural features in this compound suggests a dual mechanism of action, potentially targeting key cancer signaling pathways while also inducing direct cytotoxicity. The related compound, 4-(4-nitrophenyl)morpholine, has been investigated as a key intermediate in the synthesis of antitumor drugs.[8]
Potential Antimicrobial Activity
The morpholine nucleus is also a common feature in various antimicrobial agents.[2]
-
Broad-Spectrum Activity: Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10]
-
Mechanism of Action: The antimicrobial action of nitro-containing compounds often involves the reduction of the nitro group to produce toxic radical species that can damage cellular components, including DNA.[7]
Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of bacterial and potentially fungal pathogens.
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A highly probable mechanism of action for the potential anticancer activity of this compound is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5]
Summary of Quantitative Data from Structurally Related Compounds
Direct quantitative biological data for this compound is not available. However, the following table summarizes the reported activities of structurally related morpholine derivatives to provide a basis for predicting its potential potency.
| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| GDC-0941 (A morpholine-containing PI3K inhibitor) | PI3Kα | 0.003 µM | [11] |
| A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives | H460, HT-29, MDA-MB-231 cancer cell lines | 1.7 to 66.5-fold more active than GDC-0941 | |
| Bis(2-(N-methyl-morpholine)) ethoxyphthalocyaninatosilicon di-iodide | B16 melanoma tumour cells | 0.30 µM | |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus, S. epidermidis, B. cereus, M. luteus, E. coli, C. albicans, A. niger | MIC: 16-40 µg/ml | |
| A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives | PI3Kα and mTOR | Low nanomolar concentrations | [6] |
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of in vitro assays are recommended. The following are generalized protocols for initial screening.
Anticancer Activity Screening
a) Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Antimicrobial Activity Screening
a) Broth Microdilution Method (for MIC determination)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence is currently lacking, a comprehensive analysis of the chemical structure of this compound and the known biological activities of its constituent pharmacophores strongly suggests its potential as a bioactive molecule. The presence of the morpholine ring, a key feature in many PI3K/mTOR inhibitors, combined with the cytotoxic potential of the nitroaromatic system, points towards promising anticancer properties. Furthermore, the established antimicrobial profile of morpholine derivatives suggests that this compound may also possess antibacterial and/or antifungal activity. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound and its derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
N-(2-Chloro-4-nitrophenyl)morpholine background and discovery
This technical guide provides a comprehensive overview of the background, synthesis, and physicochemical properties of N-(2-Chloro-4-nitrophenyl)morpholine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
N-(2-Chloro-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted phenyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2] The morpholine ring's unique physicochemical properties, including its pKa and flexible chair-like conformation, make it a valuable component in the design of central nervous system (CNS) active agents and other therapeutics.[2] Morpholine and its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Background and Discovery
The discovery of N-(2-Chloro-4-nitrophenyl)morpholine is not documented as a singular, notable event in scientific literature. Instead, its synthesis is representative of the broader exploration of nucleophilic aromatic substitution (SNAr) reactions to generate libraries of functionalized aromatic compounds for various chemical and pharmaceutical applications.
The primary route for synthesizing N-aryl morpholines is the reaction of a morpholine with an electron-deficient aromatic ring bearing a suitable leaving group, such as a halide. The presence of strong electron-withdrawing groups, like a nitro group, ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack. This addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, is a cornerstone of aromatic chemistry.[5]
Therefore, the first synthesis of N-(2-Chloro-4-nitrophenyl)morpholine was likely achieved through the reaction of 2,4-dichloronitrobenzene with morpholine, a reaction that leverages the principles of SNAr to create the C-N bond.
Physicochemical and Quantitative Data
The following tables summarize the known quantitative data for N-(2-Chloro-4-nitrophenyl)morpholine.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-Chloro-4-nitrophenyl)morpholine | [4] |
| CAS Number | 55435-71-7 | [4][6] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [6] |
| Molecular Weight | 242.66 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature | [6] |
Table 2: Biological Activity Context of the Morpholine Scaffold
While no specific biological activity has been reported for N-(2-Chloro-4-nitrophenyl)morpholine, the morpholine scaffold is a key component in numerous biologically active compounds.
| Biological Activity | Examples of Morpholine-Containing Drugs/Candidates | Reference(s) |
| Anticancer | Gefitinib, Erlotinib | [1] |
| Antibacterial | Linezolid | [8] |
| Antifungal | Amorolfine | [1] |
| Anti-inflammatory | Apremilast | [9] |
| CNS Disorders | Reboxetine, Moclobemide | [2] |
Experimental Protocols
The following sections detail the probable synthetic protocol for N-(2-Chloro-4-nitrophenyl)morpholine and a general procedure for its characterization.
Synthesis of N-(2-Chloro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on established methodologies for SNAr reactions.
Reagents and Materials:
-
2,4-Dichloronitrobenzene
-
Morpholine
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2,4-dichloronitrobenzene (1.0 eq.).
-
Add ethanol to dissolve the starting material.
-
Add morpholine (1.2 eq.) and triethylamine (1.5 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(2-Chloro-4-nitrophenyl)morpholine.
-
Dry the final product under vacuum.
Characterization Protocol
The purified product would be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the solid product using a melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample to identify characteristic functional groups (e.g., C-N, N-O, C-Cl bonds).
-
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthesis via Nucleophilic Aromatic Substitution.
Caption: Synthesis, Purification, and Characterization Workflow.
Caption: General SAR of Morpholine Derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 4-(5-Chloro-2-nitrophenyl)morpholine | C10H11ClN2O3 | CID 2829611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor | Advanced Smb Chromatography Module at Best Price in Mumbai | Ultima Chemicals [tradeindia.com]
- 4. Morpholine, 4-(2-chloro-4-nitrophenyl)- | SIELC Technologies [sielc.com]
- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 55435-71-7 CAS MSDS (4-(2-CHLORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-(2-Chloro-4-nitrophenyl)morpholine: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 4-(2-Chloro-4-nitrophenyl)morpholine (CAS No: 55435-71-7). The information herein is compiled from available safety data sheets and general knowledge of related chemical compounds to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| CAS Number | 55435-71-7 | [1] |
| Appearance | Solid | [1] |
| InChI Key | ZPKGWYXJULKUEH-UHFFFAOYSA-N | [1] |
| SMILES String | ClC1=CC(--INVALID-LINK--)=O)=CC=C1N2CCOCC | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2]
| Hazard Class | Category |
| Acute Toxicity (Oral) | 4 |
| Acute Toxicity (Dermal) | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Acute Toxicity (Inhalation) | 4 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling similar chlorinated and nitrophenyl compounds.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to minimize exposure.
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance is harmful and a skin irritant.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities. | Protects against inhalation of harmful dust or aerosols.[5] |
General Hygiene Practices
-
Avoid all personal contact, including inhalation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Contaminated work clothing should be laundered separately before reuse.[3]
Storage and Disposal
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly sealed to prevent contamination and leakage.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][6]
-
Protect containers from physical damage.[3]
-
The storage class for this compound is designated as 11 - Combustible Solids.[1]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or sewers.[7]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation of the spill area.
-
Containment : Use an absorbent material like vermiculite or sand to contain the spill.[6][8]
-
Clean-up : Carefully collect the absorbed material into a labeled, sealed container for disposal.[6][8] Avoid generating dust.[3]
-
Decontamination : Clean the spill area thoroughly.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Experimental Protocols and Workflows
Caption: General laboratory workflow for handling a hazardous solid chemical.
The following diagram illustrates the logical relationship for risk assessment and mitigation when working with hazardous chemicals.
Caption: Risk assessment and mitigation strategy for handling hazardous chemicals.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. redox.com [redox.com]
A Technical Guide to the Solubility of 4-(2-Chloro-4-nitrophenyl)morpholine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-(2-chloro-4-nitrophenyl)morpholine, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary methodology to ascertain the solubility profile of this compound, facilitating its use in further research and development.
Introduction
This compound (CAS No. 55435-71-7) is a substituted aromatic morpholine derivative.[1][2] The morpholine moiety is a common feature in many biologically active compounds and is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[3] The substituted nitrophenyl group provides a reactive handle for further chemical modifications. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and formulation.
Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature. However, based on its chemical structure, which includes a polar morpholine ring and a larger, relatively non-polar chloronitrophenyl group, it is expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in non-polar solvents. Experimental determination is necessary to establish a precise solubility profile.
Predicted Solubility Profile
The molecular structure of this compound, with both polar (ether, amine, nitro group) and non-polar (chlorinated benzene ring) components, suggests a nuanced solubility behavior. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[4]
-
High Expected Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Moderate Expected Solubility: In alcohols like methanol and ethanol, and in chlorinated solvents like dichloromethane and chloroform.
-
Low to Negligible Expected Solubility: In non-polar solvents such as hexanes and toluene.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[5]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.
-
For finer suspensions, centrifuge the vials to achieve clear separation of the solid and liquid phases.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted samples to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be recorded in a structured format for clear comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Chloroform | 25 | Experimental Value | Experimental Value |
| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |
Visualization of a Related Experimental Workflow
While signaling pathways involving this compound are not readily documented, a common experimental workflow in which this compound would be central is its synthesis. The following diagram illustrates a generalized synthetic pathway for N-aryl morpholine derivatives, based on nucleophilic aromatic substitution, a common method for preparing such compounds.[6]
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not currently available in the literature, the provided experimental protocol offers a reliable method for researchers to generate this crucial information. The qualitative predictions based on the compound's structure, combined with the outlined experimental approach, will aid scientists and professionals in the effective handling and application of this compound in their research and development endeavors.
References
- 1. 55435-71-7 CAS MSDS (4-(2-CHLORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
Technical Guide: 4-(2-Chloro-4-nitrophenyl)morpholine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(2-Chloro-4-nitrophenyl)morpholine, a key chemical intermediate in the synthesis of advanced bioactive molecules. This document outlines reliable suppliers, key quantitative data, detailed experimental protocols for its synthesis, and its potential application in the development of kinase inhibitors, a critical class of therapeutic agents.
Suppliers of this compound (Purity ≥ 97%)
A curated list of suppliers offering this compound with a purity of 97% or higher is presented below. Researchers are advised to request certificates of analysis to confirm batch-specific purity and impurity profiles.
| Supplier | CAS Number | Purity | Additional Information |
| Vibrant Pharma Inc.[1] | 55435-71-7[1] | 97%[1] | Catalog Number: V00750[1] |
| Thermo Scientific | Not specified | 97% | Formerly an Alfa Aesar product. |
| Sigma-Aldrich | 55435-71-7 | Not specified | Product number VBP00377. |
Quantitative Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for reaction planning, safety assessments, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| CAS Number | 55435-71-7 | [1] |
| Purity | ≥ 97% | [1] |
| Appearance | Solid | - |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This class of reaction is fundamental in medicinal chemistry for coupling amine-containing heterocycles to activated aromatic rings.
Synthesis of this compound from 2,5-Dichloronitrobenzene
This protocol describes a representative method for the synthesis of the title compound.
Materials:
-
2,5-Dichloronitrobenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and a suitable volume of DMF to dissolve the starting material.
-
Nucleophilic Addition: Add morpholine (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Application in Kinase Inhibitor Synthesis: An Experimental Workflow
This compound serves as a valuable building block in the synthesis of complex molecules, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition is a promising strategy in oncology. The diagram below illustrates a plausible synthetic workflow where this compound is a key intermediate in the synthesis of a scaffold for a PLK1 inhibitor.
The workflow begins with the reduction of the nitro group of this compound to an aniline derivative. This is a common transformation in medicinal chemistry to introduce a reactive amino group. Subsequent condensation with a di-substituted pyrimidine, followed by a Suzuki coupling, can lead to the formation of a complex heterocyclic scaffold. This scaffold is representative of those found in potent and selective kinase inhibitors, such as those targeting PLK1.
The PLK1 Signaling Pathway in Cell Cycle Regulation
The Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. Its activity is tightly controlled to ensure proper cell division. Overexpression of PLK1 is a hallmark of many cancers, making it an attractive therapeutic target.
As depicted, PLK1 plays a pivotal role in activating the Cdk1/Cyclin B complex, which triggers entry into mitosis. It also activates the Anaphase-Promoting Complex (APC/C), a key step for the separation of sister chromatids and the onset of anaphase. PLK1 inhibitors, such as GSK461364, block these crucial functions, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. The synthesis of novel PLK1 inhibitors is an active area of research, and versatile intermediates like this compound are essential for these endeavors.
References
Methodological & Application
Application Notes and Protocols for 4-(2-Chloro-4-nitrophenyl)morpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-4-nitrophenyl)morpholine is a valuable bifunctional building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Its structure, featuring a morpholine moiety and a substituted nitroaromatic ring, allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chlorine atom provides an additional site for modification. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile in the synthesis of more complex molecules, such as kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and primary application of this compound.
Core Applications
The primary utility of this compound in organic synthesis is as a precursor to 2-Chloro-4-morpholinoaniline . This transformation is typically achieved through the reduction of the nitro group. The resulting aniline is a key intermediate in the synthesis of various heterocyclic compounds, many of which are investigated in medicinal chemistry for their potential as kinase inhibitors.[1][2][3]
Data Presentation
Table 1: Synthesis of 4-(4-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution (Analogous Reaction)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| p-Chloronitrobenzene | Morpholine | Na₂CO₃ | - | 100 | 5 | 98.5 | 99.7 | CN112939893A |
| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 | - | [4] |
Note: This data is for the synthesis of a closely related analog. A similar procedure is proposed for the synthesis of this compound.
Table 2: Catalytic Hydrogenation for the Reduction of 4-(4-Nitrophenyl)morpholine (Analogous Reaction)
| Substrate | Catalyst | Hydrogen Pressure | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-(4-Nitrophenyl)morpholine | 5% Pd/C | 50 psi | Methanol / 2M NH₃ in Methanol | Room Temperature | 1 | 70 | [4] |
| 4-(4-Nitrophenyl)morpholine | 10% Pd/C | 1 atm (balloon) | Ethanol | Room Temperature | 3 | 97 | [4] |
Note: This data is for the reduction of a closely related analog. A similar procedure is proposed for the reduction of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principles of nucleophilic aromatic substitution, analogous to the synthesis of similar compounds.[4][5]
Materials:
-
2,4-Dichloronitrobenzene
-
Morpholine
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) (optional, as solvent)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloronitrobenzene (1.0 eq), morpholine (1.2 eq), and sodium carbonate (1.5 eq).
-
If desired, add DMF as a solvent.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 5-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF was used, remove it under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Reduction of this compound to 2-Chloro-4-morpholinoaniline
This protocol is adapted from established procedures for the catalytic hydrogenation of related nitroaromatic compounds.[4]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve or suspend this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Securely attach a hydrogen-filled balloon to the reaction vessel or place it in a Paar hydrogenation apparatus.
-
Evacuate and purge the reaction vessel with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 3-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-Chloro-4-morpholinoaniline. The product can be further purified by recrystallization if necessary.
Visualization of Synthetic Pathway and Application
Diagram 1: Synthesis of 2-Chloro-4-morpholinoaniline
Caption: Synthetic route to 2-Chloro-4-morpholinoaniline.
Diagram 2: Application in Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound is a versatile intermediate, primarily serving as a masked form of 2-Chloro-4-morpholinoaniline. The synthetic protocols provided herein offer robust methods for its preparation and subsequent transformation. The resulting aniline is a valuable building block for the synthesis of complex heterocyclic molecules, particularly those with applications in drug discovery as kinase inhibitors. Researchers and drug development professionals can utilize these methods to access novel compounds for biological evaluation.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Morpholine synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-(2-Chloro-4-nitrophenyl)morpholine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(2-chloro-4-nitrophenyl)morpholine as a key intermediate in pharmaceutical synthesis. This document includes its physicochemical properties, detailed protocols for its synthesis and potential downstream applications, and relevant biological pathway information.
Introduction
This compound is a substituted aromatic heterocyclic compound that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive chloro-substituent and a nitro group that can be readily transformed into an amino group, makes it a versatile synthon for the introduction of the morpholinylphenyl moiety into drug candidates. This intermediate is particularly relevant in the development of anticoagulants and other therapeutic agents.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 55435-71-7[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃[1] |
| Molecular Weight | 242.66 g/mol [1] |
| Appearance | Solid |
| Purity | ≥97%[1] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Morpholine H (adjacent to O) | 3.8 - 4.0 | 66 - 68 |
| Morpholine H (adjacent to N) | 3.0 - 3.3 | 50 - 53 |
| Aromatic H | 7.0 - 8.2 | 115 - 150 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction between 2,4-dichloro-1-nitrobenzene and morpholine.
Materials:
-
2,4-dichloro-1-nitrobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-1-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Stir the mixture at 100-120 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Protocol 2: Reduction of the Nitro Group to Synthesize 2-Chloro-4-morpholinoaniline
This protocol outlines the reduction of the nitro group of this compound to form the corresponding aniline derivative, a key step for its use in further pharmaceutical synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) or iron powder (3.0-4.0 eq) to the solution.
-
If using tin(II) chloride, add concentrated hydrochloric acid dropwise while stirring. If using iron, the reaction can be carried out in the presence of a small amount of ammonium chloride solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 2-chloro-4-morpholinoaniline.
Application in Pharmaceutical Synthesis: A Potential Pathway to Anticoagulants
This compound is a valuable precursor for the synthesis of pharmacologically active molecules, particularly in the development of anticoagulants. A key synthetic transformation is the reduction of the nitro group to an aniline derivative (as described in Protocol 2). This resulting 2-chloro-4-morpholinoaniline can then be further elaborated to construct the core structures of various drugs.
One notable example of a drug class where such intermediates are crucial is the Factor Xa inhibitors, such as Apixaban. While the direct synthesis of Apixaban may utilize a different specific intermediate, the underlying synthetic strategy highlights the utility of compounds like this compound. The morpholinoaniline core is a key pharmacophoric element in these drugs.
Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-(2-Chloro-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly crucial in medicinal chemistry and drug discovery for the synthesis of complex molecules with diverse biological activities. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.
The reactivity of the aromatic substrate in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.
This document provides detailed application notes and protocols for the use of 4-(2-Chloro-4-nitrophenyl)morpholine as a versatile substrate in SNAr reactions. The presence of a strong electron-withdrawing nitro group para to the chlorine leaving group, and another activating effect from the morpholine group's nitrogen ortho to the chlorine, makes this compound highly susceptible to nucleophilic attack. This reactivity allows for the synthesis of a wide array of derivatives by introducing various nucleophiles such as amines, thiols, and alcohols. Such derivatives are of significant interest in the development of novel therapeutic agents, including kinase inhibitors.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds through the classical addition-elimination pathway.
The Versatility of Morpholine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[2] This document provides detailed application notes and experimental protocols for the investigation of morpholine derivatives across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Application Notes
Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, attributable to the unique physicochemical properties of the morpholine ring. This six-membered heterocycle, containing both a secondary amine and an ether functional group, can engage in various interactions with biological targets.[3] The nitrogen atom provides a basic center that can be protonated at physiological pH, enhancing water solubility, while the overall ring structure can participate in van der Waals and hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[4]
Anticancer Applications
In oncology, morpholine-containing compounds have emerged as potent inhibitors of key signaling pathways involved in tumor growth and proliferation. A notable example is the incorporation of a morpholine ring in quinazoline-based derivatives targeting receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.
Featured Derivative Class: Morpholine-Substituted Quinazolines
These compounds have shown significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[6][7] Mechanistic studies have revealed that some derivatives induce cell cycle arrest and apoptosis.[7]
Antibacterial Applications
The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents. Morpholine derivatives have been investigated as potential solutions, with some exhibiting potent activity against multidrug-resistant bacteria.[8] Ruthenium-based complexes featuring morpholine ligands, for instance, have demonstrated excellent bactericidal efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen.[8] These complexes can disrupt the bacterial membrane and induce the production of reactive oxygen species (ROS), leading to bacterial cell death.[8]
Neuroprotective Applications
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, morpholine derivatives have been designed as inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9][10] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function, while MAO-B inhibition can prevent the breakdown of dopamine and reduce oxidative stress in the brain.[9][10] Morpholine-chalcone hybrids are a prominent class of such dual-acting inhibitors.[10]
Quantitative Data Summary
The following tables summarize the biological activities of representative morpholine derivatives from the literature.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted Quinazoline | AK-10 | MCF-7 | 3.15 ± 0.23 | [7] |
| AK-10 | SHSY-5Y | 3.36 ± 0.29 | [7] | |
| AK-10 | A549 | 8.55 ± 0.67 | [7] | |
| AK-3 | MCF-7 | 6.44 ± 0.29 | [7] | |
| AK-3 | SHSY-5Y | 9.54 ± 0.15 | [7] | |
| AK-3 | A549 | 10.38 ± 0.27 | [7] | |
| Morpholine-Benzimidazole-Oxadiazole | 5h | HT-29 | 8.872 ± 0.751 | [5] |
| 5j | HT-29 | 9.657 ± 0.149 | [5] | |
| 5c | HT-29 | 17.750 ± 1.768 | [5] | |
| Pyrimidine-Morpholine Hybrid | 2g | SW480 | 5.10 ± 2.12 | [11] |
| 2g | MCF-7 | 19.60 ± 1.13 | [11] |
Table 2: Antibacterial Activity of Morpholine Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Ruthenium-Morpholine Complex | Ru(ii)-3 | Staphylococcus aureus | 0.78 | [8] |
Table 3: Neuroprotective Activity of Morpholine Derivatives
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Morpholine-Chalcone | MO1 | MAO-B | 0.030 | [10][12] |
| MO5 | AChE | 6.1 | [10][12] | |
| MO7 | MAO-A | 7.1 | [10][12] | |
| MO7 | MAO-B | 0.25 | [10][12] | |
| MO8 | AChE | 12.07 | [10] | |
| MO9 | AChE | 12.01 | [10][12] |
Experimental Protocols
Synthesis of Morpholine-Substituted Quinazolines
This protocol describes a general method for the synthesis of morpholine-substituted quinazolines, adapted from the literature.[6]
Step 1: Synthesis of Quinazolinones (3)
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and anthranilamide (1 mmol) in a suitable solvent, add a catalytic amount of iodine.
-
Reflux the mixture for the time required to complete the reaction (monitored by TLC).
-
After cooling, collect the precipitated solid by filtration, wash with a saturated sodium thiosulfate solution and then with water, and dry to afford the quinazolinone derivative.
Step 2: Chlorination of Quinazolinones (4)
-
Suspend the quinazolinone (1 mmol) in an excess of thionyl chloride.
-
Reflux the mixture until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure to yield the chlorinated intermediate.
Step 3: Synthesis of Morpholine-Substituted Quinazolines (5)
-
Dissolve the chlorinated quinazoline (1 mmol) in a suitable solvent such as DMF.
-
Add morpholine (1.2 mmol) and a base (e.g., K2CO3, 2 mmol).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for Developing Kinase Inhibitors from Morpholine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors centered on the versatile morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] This document outlines key signaling pathways targeted by morpholine-based inhibitors, protocols for their synthesis and evaluation, and quantitative data to guide drug discovery efforts.
Targeted Signaling Pathways
Morpholine-based scaffolds have been successfully employed to develop inhibitors targeting several critical signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR and EGFR pathways are prominent examples.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[4][5][7] The morpholine moiety is a key feature in many PI3K/Akt/mTOR inhibitors, contributing to their binding affinity and efficacy.[5][8] Dual inhibitors targeting both PI3K and mTOR can effectively shut down Akt activation, offering a powerful therapeutic strategy.[4][7]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[9] Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer (NSCLC).[9] Morpholine-containing quinazoline scaffolds have been extensively explored for the development of potent EGFR inhibitors.[10][11]
Quantitative Data on Morpholine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of representative morpholine-based kinase inhibitors against their target kinases and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| ZSTK474 | Dimorpholino-triazine | PI3Kα | 5.0 | [5] |
| PI3Kβ | 86 | |||
| PI3Kδ | 3.9 | [5] | ||
| PI3Kγ | 15 | |||
| Gedatolisib (PKI-587) | Morpholino-triazine | PI3Kα | 0.4 | [7] |
| mTOR | 1.6 | [7] | ||
| Compound 17p | Dimorpholinopyrimidine-5-carbonitrile | PI3Kα | 31.8 | |
| PI3Kδ | 15.4 | |||
| R27 | Morpholine-substituted heterocyclic | mTOR | 10.8 | [7] |
| R28 | Morpholine-substituted heterocyclic | mTOR | 3.6 | [7] |
| Compound 10c | Morpholine-diphenylpyrimidine | EGFR (T790M/L858R) | 0.71 | |
| Compound 1 | Quinazoline | EGFRwt | 20.72 | [11] |
| Compound 5 | Quinazoline | EGFR | 1 | [11] |
Table 2: Cellular Antiproliferative Activity (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| ZSTK474 Analog (6r) | A375 | Melanoma | 0.35 | [5] |
| ZSTK474 Analog (6s) | D54 | Glioblastoma | 0.45 | [5] |
| Compound 17p | A2780 | Ovarian | Not specified, but induced dose-dependent cytotoxicity | |
| Compound 10e | A549 | Lung | 0.033 | |
| MCF-7 | Breast | Not specified, but showed cytotoxicity | ||
| MDA-MB-231 | Breast | Not specified, but showed cytotoxicity | ||
| Compound 10c | H1975 (EGFR T790M) | Lung | 0.037 |
Experimental Protocols
Synthesis of a Representative Morpholine-Based Kinase Inhibitor (ZSTK474)
This protocol describes a general synthetic route for ZSTK474, a well-characterized pan-PI3K inhibitor.
Materials and Reagents:
-
2,4,6-Trichlorotriazine
-
Morpholine
-
2-(Difluoromethyl)-1H-benzoimidazole
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine:
-
Dissolve 2,4,6-trichlorotriazine in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of morpholine (2 equivalents) and triethylamine (2 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine.
-
-
Synthesis of ZSTK474:
-
Dissolve 2-(difluoromethyl)-1H-benzoimidazole in anhydrous THF and treat with a strong base (e.g., NaH) to form the corresponding anion.
-
To this solution, add a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine in THF.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain ZSTK474.[4][7]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the in vitro potency (IC50) of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials and Reagents:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Test inhibitor (serially diluted)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Thaw all other reagents on ice.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of serially diluted inhibitor or DMSO (for controls) to the appropriate wells.
-
Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well (final volume: 5 µL).
-
Gently shake the plate for 30 seconds.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[2]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of Kinase Signaling
This protocol is used to determine the effect of a kinase inhibitor on the phosphorylation status of downstream proteins in a specific signaling pathway.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the test inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Conclusion
The morpholine scaffold is a valuable component in the design of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for the synthesis, screening, and characterization of novel morpholine-based compounds. By targeting key signaling pathways such as PI3K/Akt/mTOR and EGFR, these inhibitors hold significant promise for the development of new therapeutics, particularly in the field of oncology. Careful consideration of structure-activity relationships and thorough experimental validation are crucial for advancing these compounds from the laboratory to the clinic.
References
- 1. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Using 4-(2-Chloro-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 4-(2-Chloro-4-nitrophenyl)morpholine. The core synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, leveraging the electron-withdrawing nitro group to facilitate the displacement of the chloro substituent. This protocol outlines a versatile method for creating a library of N-aryl-substituted morpholine derivatives, which are promising candidates for new antimicrobial drugs. Detailed experimental procedures for both synthesis and antimicrobial susceptibility testing are provided, along with representative data to guide researchers in this area of drug discovery.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Morpholine and its derivatives have emerged as a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of novel morpholine-containing compounds offers a promising avenue for the discovery of new antimicrobial agents. This document details the synthesis of a series of 4-(2-arylamino-4-nitrophenyl)morpholine derivatives starting from this compound and various substituted anilines. The protocols for evaluating their in vitro antimicrobial activity against a panel of pathogenic bacteria are also described.
Synthesis of 4-(2-Arylamino-4-nitrophenyl)morpholine Derivatives
The primary synthetic route to the target compounds is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of this compound is activated towards nucleophilic attack by the para-nitro group, enabling the displacement of the chlorine atom by various primary and secondary amines.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-(2-arylamino-4-nitrophenyl)morpholine derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine) (1.2 equivalents)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (to a concentration of approximately 0.2 M).
-
To this solution, add the substituted aniline (1.2 eq) followed by the base (TEA or K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(2-arylamino-4-nitrophenyl)morpholine derivative.
Safety Precautions:
-
This compound and substituted anilines may be irritants. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
In Vitro Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Workflow
Application Note: HPLC Analysis for Reaction Monitoring of 4-(2-Chloro-4-nitrophenyl)morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine. The synthesis, a nucleophilic aromatic substitution (SNAr) reaction, involves the displacement of a chlorine atom from 1,2-dichloro-4-nitrobenzene by morpholine. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation of the starting materials and the final product, enabling real-time reaction monitoring and endpoint determination. This document provides detailed experimental protocols, method validation parameters, and data presentation to assist in the implementation of this analytical technique in a laboratory setting.
Introduction
The synthesis of this compound is a key step in the preparation of various compounds with potential pharmaceutical applications. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where morpholine displaces one of the chlorine atoms on the 1,2-dichloro-4-nitrobenzene ring, activated by the electron-withdrawing nitro group.[1][2] Effective monitoring of this reaction is crucial for process optimization, yield maximization, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of organic reactions.[3] It allows for the separation and quantification of reactants, intermediates, products, and byproducts in a reaction mixture. This application note presents a validated RP-HPLC method suitable for the quantitative analysis of the reaction to form this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
1,2-Dichloro-4-nitrobenzene reference standard
-
Morpholine
-
Chromatographic Conditions
A reverse-phase HPLC method with a simple isocratic mobile phase is employed for the analysis.[4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of 1,2-dichloro-4-nitrobenzene reference standard in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
Reaction Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold acetonitrile (e.g., 950 µL) to stop the reaction and precipitate any insoluble materials.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Results and Discussion
Separation of Reactants and Product
The developed HPLC method successfully separates the starting material, 1,2-dichloro-4-nitrobenzene, from the product, this compound. Morpholine, lacking a significant chromophore, is not detected under these UV conditions and elutes with the solvent front. A representative chromatogram is shown in Figure 1.
Illustrative Retention Times:
| Compound | Retention Time (min) |
| Morpholine | Not detected |
| 1,2-Dichloro-4-nitrobenzene | ~ 4.2 |
| This compound | ~ 6.8 |
Method Validation
The analytical method was validated according to ICH guidelines for linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity:
The linearity of the method was evaluated by analyzing the prepared standard solutions of this compound at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | ~ 0.3 |
| LOQ | ~ 1.0 |
Protocols
Protocol for HPLC System Preparation
-
Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Protocol for Reaction Monitoring
-
Set up the synthesis of this compound. A typical procedure involves reacting 1,2-dichloro-4-nitrobenzene with morpholine in a suitable solvent and at an elevated temperature.
-
At t=0 and subsequent time intervals (e.g., 30, 60, 120, 240 minutes), collect aliquots from the reaction mixture.
-
Prepare the samples for HPLC analysis as described in section 2.3.
-
Inject the prepared samples into the HPLC system.
-
Monitor the decrease in the peak area of the starting material (1,2-dichloro-4-nitrobenzene) and the increase in the peak area of the product (this compound) over time.
-
The reaction can be considered complete when the peak corresponding to the starting material is no longer observed or its area remains constant over consecutive time points.
Visualizations
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
experimental setup for the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, step-by-step procedure, and analytical methods for characterization of the final product.
Overview of the Synthesis
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of 1,2-dichloro-4-nitrobenzene with morpholine. The electron-withdrawing nitro group on the benzene ring activates the aryl halide towards nucleophilic attack by the secondary amine of morpholine. The reaction proceeds by an addition-elimination mechanism.
Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.
2.1. Materials and Equipment
| Reagents and Solvents | Equipment |
| 1,2-Dichloro-4-nitrobenzene | Round-bottom flask |
| Morpholine | Reflux condenser |
| Triethylamine (TEA) | Magnetic stirrer and stir bar |
| Acetonitrile (anhydrous) | Heating mantle |
| Ethyl acetate | Separatory funnel |
| Deionized water | Rotary evaporator |
| Anhydrous sodium sulfate | Beakers and Erlenmeyer flasks |
| Thin Layer Chromatography (TLC) plates | |
| UV lamp | |
| Melting point apparatus | |
| NMR spectrometer | |
| High-Resolution Mass Spectrometer (HRMS) |
2.2. Reaction Setup and Procedure
A schematic overview of the synthesis is provided below.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the stirred solution, add morpholine (1.2 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to 85 °C and maintain stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Data Presentation and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
3.1. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55435-71-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 242.66 g/mol | [1] |
| Appearance | Solid | |
| Purity | >97% (typical) | [3] |
3.2. Spectroscopic Data
While a specific, peer-reviewed source for the NMR and high-resolution mass spectrometry data for this compound was not found during the literature search, the expected spectral data based on the analysis of closely related compounds are presented below. It is highly recommended that researchers acquire their own analytical data for confirmation.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15-8.05 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.20-3.10 (m, 4H, -N-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 147.0, 130.0, 125.5, 125.0, 118.0, 66.5, 51.0 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₁₁ClN₂O₃ [M+H]⁺: 243.0531, Found: (To be determined experimentally) |
Note: The chemical shifts are estimated based on known values for similar morpholine derivatives and the expected electronic effects of the substituents.
Signaling Pathway and Logical Relationships
The synthesis of this compound is a key step in the development of more complex molecules with potential biological activity. The morpholine moiety is a common scaffold in medicinal chemistry and can be further functionalized.
Caption: Potential synthetic pathway from the intermediate.
References
Application Notes and Protocols for the Derivatization of 4-(2-Chloro-4-nitrophenyl)morpholine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-(2-chloro-4-nitrophenyl)morpholine, a versatile scaffold for the synthesis of biologically active compounds. The protocols detailed below focus on creating derivatives targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3]
Introduction
The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[4] The starting compound, this compound, offers multiple reaction sites for derivatization, allowing for the exploration of a diverse chemical space. Key transformations include the reduction of the nitro group to an amine, followed by N-acylation or cross-coupling reactions to introduce various substituents. These modifications are crucial for modulating the biological activity and selectivity of the resulting compounds.
Strategic Derivatization for PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[2][3] Many potent inhibitors of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds within the kinase active site.[1][3] The derivatization of this compound can be strategically designed to generate novel PI3K/mTOR inhibitors.
The general workflow for synthesizing and evaluating these derivatives is outlined below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of this compound to 4-(4-amino-2-chlorophenyl)morpholine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-amino-2-chlorophenyl)morpholine.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure amine.
Protocol 2: N-Acylation (Amide Coupling)
This protocol details the synthesis of amide derivatives from 4-(4-amino-2-chlorophenyl)morpholine and a carboxylic acid.
Materials:
-
4-(4-amino-2-chlorophenyl)morpholine
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of 4-(4-amino-2-chlorophenyl)morpholine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the chloro position.
Materials:
-
4-(2-chloro-4-aminophenyl)morpholine (or its N-protected derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water
-
Magnetic stirrer and hotplate with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-(2-chloro-4-aminophenyl)morpholine (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Biological Assay Protocols
Protocol 4: In Vitro PI3K/mTOR Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized derivatives against PI3K and mTOR kinases.
Materials:
-
Synthesized derivatives
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
ATP
-
Kinase buffer
-
Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation Assay
This protocol describes the evaluation of the antiproliferative effects of the derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Cell culture medium and supplements
-
Synthesized derivatives
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 72 hours.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Data Presentation
The following table summarizes representative IC₅₀ values for morpholine-containing PI3K/mTOR inhibitors, which can serve as a benchmark for newly synthesized derivatives of this compound.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Cell Proliferation IC₅₀ (µM) |
| ZSTK474 [1] | PI3Kα | 5.0 | A375 (Melanoma) | 0.35 |
| PI3Kβ | 20.8 | D54 (Glioblastoma) | 0.42 | |
| PI3Kδ | 3.9 | SET-2 (Leukemia) | 0.28 | |
| PI3Kγ | 15.2 | |||
| PKI-587 [2] | PI3Kα | 0.4 | ||
| mTOR | 1.6 | |||
| Compound 10e [5] | mTOR | - | A549 (Lung) | 0.033 |
| Compound 10h [5] | mTOR | - | MCF-7 (Breast) | 0.087 |
Signaling Pathway Diagram
The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by PI3K and mTOR inhibitors.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway highlighting the inhibitory targets.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(2-Chloro-4-nitrophenyl)morpholine as a Versatile Building Block for Heterocyclic Compound Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-4-nitrophenyl)morpholine is a valuable bifunctional building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry. The presence of a reactive chloro group, a nitro group amenable to reduction, and the well-established pharmacophoric morpholine moiety makes it an attractive starting material for generating libraries of novel molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]
The strategic placement of the chloro and nitro groups on the phenyl ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, followed by nitro group reduction and subsequent cyclization or further derivatization.
Key Applications in Heterocyclic Synthesis
The primary application of this compound lies in its utility as a precursor for multi-substituted aromatic and heterocyclic scaffolds. The chloro substituent is readily displaced via cross-coupling reactions, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic cores.
Synthesis of Substituted Phenylamines
The chloro group at the 2-position can be selectively targeted in cross-coupling reactions, leaving the nitro group intact for subsequent transformations.
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups at the 2-position.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a variety of primary and secondary amines.
Synthesis of Fused Heterocyclic Systems
Following the initial functionalization at the 2-position and subsequent reduction of the nitro group to an aniline, the resulting intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems, including:
-
Quinazolines: By reaction with appropriate one-carbon synthons.[3][4]
-
Benzimidazoles: Through condensation with aldehydes or carboxylic acids.
-
Phenazines and other N-heterocycles.
Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway
The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) family.[2] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain.[2] By utilizing this compound, novel and potent inhibitors of the PI3K/Akt/mTOR pathway can be synthesized.
Signaling Pathway and Point of Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic promise.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of heterocyclic compounds using this compound as a key building block.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the 2-position of the phenyl ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative)
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-(2-Phenyl-4-nitrophenyl)morpholine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(2-(4-Methoxyphenyl)-4-nitrophenyl)morpholine | 80-92 |
| 3 | 3-Pyridylboronic acid | 4-(2-(Pyridin-3-yl)-4-nitrophenyl)morpholine | 75-88 |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative)
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Piperidine | 4-(2-(Piperidin-1-yl)-4-nitrophenyl)morpholine | 80-90 |
| 2 | Aniline | 4-(2-(Phenylamino)-4-nitrophenyl)morpholine | 75-85 |
| 3 | Benzylamine | 4-(2-(Benzylamino)-4-nitrophenyl)morpholine | 82-92 |
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a key step for subsequent cyclization reactions.
Materials:
-
4-(2-Substituted-4-nitrophenyl)morpholine derivative
-
Iron powder (Fe) (5.0 equivalents) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents)
-
Ammonium chloride (NH₄Cl) (catalytic amount, for Fe reduction)
-
Ethanol
-
Water or Hydrochloric acid (for SnCl₂ reduction)
-
Round-bottom flask
-
Reflux condenser
Procedure (using Iron powder):
-
To a solution of the 4-(2-substituted-4-nitrophenyl)morpholine derivative in ethanol/water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to afford the crude aniline derivative, which can often be used in the next step without further purification.
Protocol 4: Synthesis of a Quinazoline Core
This protocol outlines the cyclization of the resulting aniline derivative to form a quinazoline scaffold, a common core in many kinase inhibitors.
Materials:
-
4-(2-Substituted-4-aminophenyl)morpholine derivative
-
Triethyl orthoformate or another suitable one-carbon synthon
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol or acetic acid)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the 4-(2-substituted-4-aminophenyl)morpholine derivative in the chosen solvent.
-
Add triethyl orthoformate and a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting quinazoline derivative by crystallization or column chromatography.
Experimental Workflow and Logic
The synthesis of a target heterocyclic compound from this compound typically follows a logical multi-step sequence.
Biological Evaluation of Synthesized Compounds
Compounds synthesized using these protocols can be evaluated for their biological activity, for instance, as PI3K inhibitors.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase isoform (e.g., PI3Kα, β, δ, γ).
General Procedure:
-
Recombinant human PI3K isoforms are incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate (e.g., PIP2).
-
The amount of product (e.g., PIP3) formed is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Quantitative Data (Hypothetical for a Synthesized Quinazoline Derivative)
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Synthesized Quinazoline | 15 | 85 | 25 | 120 |
| Reference (PI-103) [5] | 2 | 3 | 3 | 15 |
Cellular Proliferation Assay
Principle: This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines known to have a dysregulated PI3K pathway.
General Procedure:
-
Cancer cells (e.g., A549, H460) are seeded in 96-well plates.[6]
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[6]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
GI₅₀ (concentration for 50% growth inhibition) values are determined.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this starting material in the development of novel kinase inhibitors and other biologically active molecules. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enables the efficient construction of diverse molecular scaffolds for further biological investigation.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: In Vitro Anticancer Activity Screening of 4-(2-Chloro-4-nitrophenyl)morpholine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro screening of novel 4-(2-Chloro-4-nitrophenyl)morpholine analogues for their potential anticancer activity. The protocols outlined below describe standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, based on established cancer research techniques.
Data Presentation: Cytotoxicity Screening
The primary objective of the initial screening is to determine the concentration-dependent cytotoxic effects of the synthesized analogues on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Disclaimer: The following data is illustrative and serves as a template for presenting experimental results. Specific values would be obtained through the experimental protocols detailed below.
Table 1: Hypothetical IC50 Values of this compound Analogues against Human Cancer Cell Lines.
| Compound ID | Modification on Morpholine Ring | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Lead Compound | Unsubstituted | 25.4 ± 2.1 | 31.2 ± 3.5 | 28.7 ± 2.9 |
| Analogue 1 | 3-methyl | 15.8 ± 1.5 | 22.1 ± 2.3 | 19.5 ± 1.8 |
| Analogue 2 | 3,5-dimethyl | 8.2 ± 0.9 | 12.5 ± 1.1 | 10.1 ± 1.0 |
| Analogue 3 | 2-hydroxymethyl | 35.1 ± 3.8 | 42.6 ± 4.1 | 39.3 ± 3.7 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Table 2: Hypothetical Apoptosis Induction and Cell Cycle Arrest Data for Analogue 2 (IC50 concentration at 48h).
| Cell Line | % of Apoptotic Cells (Annexin V+) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 (Control) | 4.5 ± 0.5 | 60.2 ± 3.1 | 25.1 ± 2.0 | 14.7 ± 1.5 |
| MCF-7 (Analogue 2) | 45.8 ± 4.2 | 75.3 ± 5.5 | 10.2 ± 1.1 | 14.5 ± 1.3 |
| A549 (Control) | 5.1 ± 0.6 | 55.9 ± 2.8 | 30.5 ± 2.5 | 13.6 ± 1.4 |
| A549 (Analogue 2) | 38.2 ± 3.9 | 70.1 ± 4.9 | 15.8 ± 1.6 | 14.1 ± 1.2 |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the in vitro screening of a library of new chemical entities for anticancer properties.
Figure 1: General workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used. Non-cancerous cell lines like HEK293 (human embryonic kidney) can be used to assess selectivity.[1]
-
Culture Medium: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare stock solutions of the morpholine analogues in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.[3]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[4]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.[1]
Potential Signaling Pathways
Many anticancer compounds exert their effects by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. The diagram below illustrates a simplified version of this pathway.
Figure 2: Simplified intrinsic apoptosis pathway.
Investigation into the modulation of key proteins in this pathway (e.g., Bax, Bcl-2, Caspase-3, PARP) via techniques like Western Blotting can help elucidate the mechanism of action of promising lead compounds. The activation of caspases is a crucial step in both the intrinsic and extrinsic pathways of apoptosis.[1]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a common scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability.[1][2][3] A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their successful development.[4] These application notes provide a detailed framework for conducting pharmacokinetic studies of morpholine-containing compounds, including experimental protocols and data presentation guidelines.
Pharmacokinetic Profile of Marketed Morpholine-Containing Drugs
To serve as a reference for researchers, the following table summarizes key pharmacokinetic parameters of several approved drugs containing a morpholine moiety.
| Drug | Therapeutic Class | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Primary Metabolism | Excretion |
| Gefitinib | Antineoplastic (EGFR inhibitor) | 3-7 | 196 | 4960 | ~48 | ~59 | CYP3A4, CYP2D6 | Feces (~86%) |
| Linezolid | Antibiotic (Oxazolidinone) | 1-2 | 12.3-21.2 | 91.4-142 | 4.4-5.4 | ~100 | Oxidation of morpholine ring | Urine (~80-85%) |
| Aprepitant | Antiemetic (NK1 receptor antagonist) | ~4 | 901 | 14846 | 9-13 | ~60-65 | CYP3A4 | Feces and Urine |
| Reboxetine | Antidepressant (Norepinephrine reuptake inhibitor) | ~2 | 100-130 | 1100 | 12-13 | ~94 | CYP3A4 | Urine (~78%) |
Data compiled from publicly available drug information and scientific literature.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to assess the pharmacokinetic properties of novel morpholine-containing compounds.
In Vitro Assays
1. Caco-2 Permeability Assay for Intestinal Absorption
This assay is a widely accepted model for predicting the intestinal absorption of drugs.[1]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 1-10 µM) in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[5][6]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of efflux transporters.[1]
2. Liver Microsomal Stability Assay for Metabolic Stability
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[1]
-
Assay Components:
-
Liver microsomes (from human or other species)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
-
Assay Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).
-
-
Sample Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
3. Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target sites.
-
Assay Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.
-
Assay Procedure:
-
Add the test compound to the plasma chamber.
-
Incubate the dialysis apparatus at 37°C until equilibrium is reached (typically 4-24 hours).
-
Collect samples from both the plasma and buffer chambers.
-
-
Sample Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.[1]
In Vivo Pharmacokinetic Study
An in vivo study in a relevant animal model (e.g., rodents) is essential to understand the complete ADME profile of a compound.[7]
-
Animal Model: Select an appropriate animal species (e.g., Sprague-Dawley rats).[7]
-
Dosing and Sample Collection:
-
Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[8]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
Visualizations
Metabolic Pathway of Morpholine-Containing Compounds
The metabolism of many morpholine-containing drugs is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][9] The morpholine ring itself can be a site of oxidation.[1][10]
Caption: General metabolic pathway of morpholine-containing drugs.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Logical Relationship in ADME Studies
Caption: Interrelationship of the four main processes of pharmacokinetics.
Conclusion
A systematic evaluation of the ADME properties of morpholine-containing compounds is essential for their successful development as therapeutic agents.[1] The protocols and data presented in these application notes provide a comprehensive framework for researchers to conduct these critical studies, enabling informed decision-making in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacokinetics in drug development | PPTX [slideshare.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene with morpholine.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in this SNAr reaction can stem from several factors. Systematically investigate the following:
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is performed at room temperature, consider increasing the temperature to reflux. The optimal temperature can be solvent-dependent.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Base: A base is typically required to neutralize the HCl generated during the reaction. The absence or insufficiency of a base can halt the reaction. Ensure at least one equivalent of a suitable base, such as triethylamine or potassium carbonate, is used. An excess of the nucleophile (morpholine) can also act as the base.
-
Reagent Quality: The purity of starting materials is crucial. Impurities in 2,4-dichloronitrobenzene or morpholine can interfere with the reaction. Use reagents of high purity and ensure morpholine has not degraded.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often effective for SNAr reactions. In some cases, using an excess of morpholine as both reactant and solvent can be beneficial.
-
Issue 2: Formation of Impurities
-
Question: My product is impure. What are the likely side products and how can I minimize their formation?
-
Answer: The primary impurity is often the isomeric product, 4-(4-Chloro-2-nitrophenyl)morpholine, formed by the substitution of the other chlorine atom. While the nitro group strongly activates the ortho-position, some reaction at the para-position can occur.
-
To minimize the formation of the para-isomer:
-
Control the Temperature: Lowering the reaction temperature may improve the selectivity for the more activated ortho-position.
-
Choice of Leaving Group: While you are using dichloronitrobenzene, it's a known principle that fluorine is a better leaving group in SNAr reactions and can lead to higher selectivity. If feasible, starting with 2-chloro-4-fluoro-nitrobenzene could favor substitution at the fluorine position.
-
-
Other potential impurities can arise from unreacted starting materials or degradation products. Ensure complete reaction by monitoring with TLC/HPLC and purify the product thoroughly.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my product. What are the recommended purification methods?
-
Answer:
-
Recrystallization: This is the most common method for purifying solid organic compounds.[1][2][3][4][5]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvents for recrystallization of morpholine derivatives include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[2][4]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1][5] Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more effective method for separating the desired product from isomers and other impurities. A common stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the synthesis of this compound?
-
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine. The reaction typically follows a two-step addition-elimination pathway involving a Meisenheimer complex intermediate.[6][7]
-
-
Q2: Which starting materials are required for this synthesis?
-
A2: The primary starting materials are 2,4-dichloronitrobenzene and morpholine. A base, such as triethylamine or potassium carbonate, and a suitable solvent are also typically required.
-
-
Q3: What are the optimal reaction conditions to maximize the yield?
-
A3: While the optimal conditions can vary, a good starting point is to use a slight excess of morpholine in a polar aprotic solvent like acetonitrile, in the presence of a base like triethylamine, and heating the mixture to reflux. Monitoring the reaction by TLC or HPLC is crucial to determine the point of maximum conversion. For a similar reaction, a production rate of 157-195 mg/h was achieved at 105°C with a morpholine to 2,4-difluoronitrobenzene molar ratio of 4.[8]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.[9]
-
-
Q5: What are the expected physical properties of this compound?
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Starting Material | Nucleophile | Solvent | Base | Temperature | Yield | Reference |
| 4-Fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine | 85 °C | 95% | [11] |
| 4-Chloronitrobenzene | Thiomorpholine | 1-Butanol | - | Heating | - | [11] |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | Triethylamine | Reflux | 88% | [12] |
| 2,4-Difluoronitrobenzene | Morpholine | - | - | 105 °C | High Conversion | [8] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical SNAr reactions. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloronitrobenzene (1 equivalent).
-
Solvent and Reagents: Add a suitable solvent (e.g., acetonitrile, ~5-10 mL per gram of starting material). Add morpholine (1.1-1.5 equivalents) and a base such as triethylamine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 2,4-dichloronitrobenzene spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride) has formed, it can be removed by filtration. The filtrate can be concentrated under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(2-Chloro-4-nitrophenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(2-Chloro-4-nitrophenyl)morpholine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For normal-phase column chromatography, silica gel (230-400 mesh) is the recommended stationary phase. A common and effective mobile phase is a gradient of ethyl acetate in hexanes.[1][2] It is advisable to start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate.
Q2: How do I determine the optimal mobile phase composition before running the column?
A2: The optimal mobile phase can be determined by thin-layer chromatography (TLC). Test various ratios of ethyl acetate in hexanes. The ideal solvent system should give your target compound, this compound, an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: Common impurities can include unreacted starting materials, such as 1,2-dichloro-4-nitrobenzene and morpholine, as well as potential side-products from the synthesis. The presence of these impurities will depend on the specific synthetic route and reaction conditions.
Q4: Can I use a different purification method instead of column chromatography?
A4: Yes, recrystallization is a viable alternative or complementary purification method.[3] You would need to screen for a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include heptane/ethyl acetate, methanol/water, and acetone/water.[4]
Q5: My compound appears to be degrading on the silica gel column. What should I do?
A5: If you suspect your compound is unstable on silica gel, you can try deactivating the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.5-1%), to your mobile phase. Alternatively, you could use a different stationary phase such as alumina. Another option is to consider reverse-phase chromatography.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly (channeling). | - Optimize the mobile phase using TLC to achieve better separation between the spots of your product and impurities.- Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product ratio of 50:1 to 100:1 by weight for difficult separations.[6]- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the concentration of the more polar solvent (ethyl acetate) in your mobile phase. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- If the compound is suspected to be highly polar, consider adding a small amount of a more polar solvent like methanol to the mobile phase.- To check for decomposition, you can perform a stability test by spotting your compound on a TLC plate with a small amount of silica gel and letting it sit for some time before developing. |
| Streaking or Tailing of the Product Band | - The compound is too soluble in the mobile phase.- The presence of highly polar impurities.- Interaction of the basic morpholine nitrogen with acidic silica gel. | - Use a less polar mobile phase.- Add a small amount of a base, such as triethylamine (~0.5%), to the mobile phase to mitigate interactions with the silica gel. |
| Low Recovery of the Purified Product | - Incomplete elution from the column.- Adsorption of the product onto the silica gel.- Decomposition of the product on the column. | - After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining product.- If irreversible adsorption is suspected, consider using a different stationary phase like alumina.- If decomposition is the issue, refer to the troubleshooting point on compound degradation. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Mobile Phase: Prepare a stock solution of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and prepare several mixtures with increasing polarity (e.g., 20%, 30%, 50% ethyl acetate).
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in chambers with different mobile phase compositions to find the optimal solvent system.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[2]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.
-
-
Fraction Analysis:
-
Monitor the elution by spotting the collected fractions on TLC plates.
-
Visualize the spots under UV light (if applicable) or by using a suitable staining agent.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess the purity by TLC, HPLC, or other analytical techniques.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting 4-(2-Chloro-4-nitrophenyl)morpholine synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, morpholine acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene and displacing one of the chloride ions.
Q2: Which chlorine atom on 2,4-dichloronitrobenzene is preferentially substituted?
The chlorine atom at the C4 position (para to the nitro group) is preferentially substituted. The nitro group is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack. The intermediate formed upon attack at the C4 position (a Meisenheimer complex) is more resonance-stabilized than the intermediate formed from attack at the C2 position (ortho to the nitro group). This greater stabilization leads to a lower activation energy for the C4 substitution pathway, making it the major reaction pathway.
Q3: What is the main byproduct expected in this synthesis?
The primary byproduct is the isomeric product, 4-(4-Chloro-2-nitrophenyl)morpholine, resulting from the nucleophilic attack at the C2 position of 2,4-dichloronitrobenzene. Due to the lower stability of the corresponding Meisenheimer intermediate, this isomer is typically formed in much smaller quantities than the desired C4-substituted product.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Thin-Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction by observing the consumption of the starting material (2,4-dichloronitrobenzene) and the formation of the product. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis of the reaction mixture to determine the ratio of the desired product to byproducts and unreacted starting materials. For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly valuable.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficient reaction temperature: The activation energy for the SNAr reaction is not being overcome. - Ineffective base: The base may be too weak or degraded, failing to neutralize the HCl generated during the reaction. - Poor quality of reagents: Starting materials or solvent may be impure or contain water. | - Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. - Use a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is fresh and anhydrous. - Use high-purity, anhydrous starting materials and solvent. |
| High Levels of Impurities | - Formation of the C2-isomer: While electronically disfavored, higher reaction temperatures can sometimes lead to an increase in the formation of the 4-(4-Chloro-2-nitrophenyl)morpholine byproduct. - Di-substitution product: If an excess of morpholine is used, or under forcing conditions, a second substitution reaction can occur, replacing the remaining chlorine atom. - Unreacted starting materials: The reaction may not have gone to completion. | - Optimize the reaction temperature to favor the formation of the desired C4-isomer. - Use a stoichiometry of approximately 1:1 for 2,4-dichloronitrobenzene and morpholine. - Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Difficult Product Isolation/Purification | - Product is an oil: The presence of impurities can lower the melting point of the product, causing it to "oil out" instead of crystallizing. - Co-elution of impurities: The desired product and the C2-isomer byproduct may have similar polarities, making separation by column chromatography challenging. | - Perform an aqueous workup with a dilute acid wash to remove any remaining morpholine, followed by a wash with a dilute base to remove any acidic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can then be attempted. - For column chromatography, use a solvent system with a shallow polarity gradient to improve separation. Recrystallization may be a more effective method for removing small amounts of the isomeric byproduct. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on typical conditions for SNAr reactions of this type. Optimization may be required.
Materials:
-
2,4-Dichloronitrobenzene
-
Morpholine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloronitrobenzene (1.0 eq) in the chosen anhydrous solvent.
-
Add morpholine (1.0-1.2 eq) to the solution.
-
Add the base (1.2-1.5 eq) to the reaction mixture.
-
Heat the mixture to a temperature between 80-120°C and monitor the reaction by TLC until the 2,4-dichloronitrobenzene is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the hydrochloride or carbonate salt of the base) has formed, remove it by filtration.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Key Reactants and Products
| Compound | Molar Mass ( g/mol ) | CAS Number |
| 2,4-Dichloronitrobenzene | 192.00 | 611-06-3 |
| Morpholine | 87.12 | 110-91-8 |
| This compound (Product) | 242.66 | 55435-71-7 |
| 4-(4-Chloro-2-nitrophenyl)morpholine (Byproduct) | 242.66 | 65976-60-5 |
Visualizations
Reaction Pathway and Side Reaction
Caption: Main and side reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting decision workflow.
Technical Support Center: Optimizing N-Arylation of Morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of morpholine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-arylation of morpholine?
A1: The most prevalent and effective methods for forming the C-N bond between an aryl group and morpholine are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Palladium-catalyzed Buchwald-Hartwig amination: This is a highly versatile and widely used method that employs a palladium catalyst with various phosphine ligands. It is known for its broad substrate scope and functional group tolerance.
-
Copper-catalyzed Ullmann condensation: This is a classical method that has seen a resurgence with the development of improved ligand systems. It often serves as a valuable alternative to palladium-catalyzed reactions.[1]
Q2: How do I choose between a Palladium and a Copper catalyst system?
A2: The choice between palladium and copper catalysis depends on several factors, including the substrate's electronic and steric properties, functional group compatibility, and cost considerations.
-
Palladium systems are often preferred for their high reactivity, especially with less reactive aryl chlorides, and their well-defined ligand-based tunability.[2]
-
Copper systems can be more cost-effective and are particularly useful for certain heterocyclic substrates. However, traditional Ullmann conditions often require higher reaction temperatures.[1]
Q3: What is the role of the ligand in the Buchwald-Hartwig amination?
A3: The ligand is crucial for the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, influences its reactivity, and modulates the steric and electronic environment around the metal center. Bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher yields and faster reaction rates.[2][3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
Q: My N-arylation reaction is showing very low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium or copper catalyst may be deactivated.
-
Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen), as many catalysts are sensitive to air and moisture.[4] Use freshly opened or purified reagents.
-
-
Suboptimal Reaction Conditions: The chosen conditions may not be suitable for your specific substrates.
-
Solution: Systematically screen key reaction parameters. This includes the choice of ligand, base, solvent, and reaction temperature. High-throughput experimentation (HTE) can be an efficient way to screen a wide array of conditions.
-
-
Poor Substrate Reactivity: The aryl halide may be unreactive under the chosen conditions.
-
Solution: Aryl chlorides are generally less reactive than aryl bromides and iodides. For aryl chlorides, more electron-rich and sterically demanding ligands may be required to achieve good conversion.[2] Increasing the reaction temperature may also be beneficial.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the N-arylation of morpholine, highlighting the impact of different reaction parameters on product yield.
Table 1: Effect of Catalyst, Ligand, and Base on the N-Arylation of 4-Chlorotoluene with Morpholine
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | SPhos (2) | NaOtBu (1.2) | Toluene | 100 | 2 | 98 |
| Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 95 |
| [Pd(cinnamyl)Cl]₂ (0.5) | tBu₃P (1.2) | NaOtBu (1.2) | Toluene | 80 | 4 | 92 |
| CuI (5) | L-proline (10) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 85 |
| MnCl₂·4H₂O (10) | L-proline (20) | NaOtBu (2.0) | DMSO | 110 | 24 | 78 |
Data compiled from multiple sources for illustrative comparison.
Table 2: Influence of Solvent on the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos / NaOtBu | Dioxane | 80 | 96 |
| Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 80 | 94 |
| Pd₂(dba)₃ / XPhos / NaOtBu | THF | 65 | 88 |
| Pd₂(dba)₃ / XPhos / NaOtBu | DMF | 80 | 75 |
Data compiled from multiple sources for illustrative comparison.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Morpholine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., Cy*Phine, 0.04 mmol).[5]
-
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 mmol), morpholine (1.2 mmol), and the anhydrous solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann N-Arylation of Morpholine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Reagent Addition: Add morpholine (1.2 mmol) and a high-boiling polar solvent (e.g., DMF or DMSO, 3 mL).
-
Reaction: Heat the mixture to the desired temperature (often in the range of 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Resolving Solubility Issues of 4-(2-Chloro-4-nitrophenyl)morpholine in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(2-Chloro-4-nitrophenyl)morpholine in aqueous media.
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous buffers.
This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers will likely result in low solubility and potentially inaccurate experimental results. The following troubleshooting steps and alternative approaches can be employed to enhance its solubility.
Workflow for Solubility Enhancement
stability problems of 4-(2-Chloro-4-nitrophenyl)morpholine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(2-Chloro-4-nitrophenyl)morpholine in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
Question: Why am I observing a decrease in the concentration of my this compound stock solution over time?
Answer: A decrease in concentration suggests that the compound may be degrading under your storage conditions. Several factors could contribute to this instability:
-
Solvent-Induced Degradation: The solvent system used may be reacting with the compound. For instance, protic solvents might participate in hydrolysis reactions.
-
Temperature: Elevated storage temperatures can accelerate degradation kinetics. The product is chemically stable under standard ambient conditions (room temperature); however, prolonged storage at higher temperatures should be avoided.
-
Light Exposure (Photodegradation): The nitroaromatic group in the molecule suggests potential sensitivity to light. Exposure to UV or even ambient light over time can lead to photodegradation.[1]
-
pH of the Solution: The stability of the compound can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
To troubleshoot this, a systematic stability study is recommended. This involves exposing the compound in solution to various stress conditions (e.g., different pH values, temperatures, and light intensities) to identify the primary cause of degradation.[2]
Question: I am seeing unexpected peaks in my HPLC/UPLC chromatogram when analyzing my sample. What could be the cause?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks likely represent degradation products of this compound.
To identify the source of these impurities:
-
Analyze a freshly prepared sample: This will serve as a baseline (t=0) to confirm that the impurities are not present initially.
-
Review your experimental conditions: Consider if the sample was exposed to harsh conditions such as heat, extreme pH, or strong light during preparation or analysis.
-
Perform a forced degradation study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to see if you can reproduce the observed peaks.[3] This can help in identifying the degradation pathway.
-
Employ Mass Spectrometry (MS): Couple your HPLC/UPLC system to a mass spectrometer to obtain mass information for the unknown peaks, which can aid in their structural elucidation.[4]
Question: My experimental results are inconsistent. Could the stability of this compound be a factor?
Answer: Yes, inconsistent results can be a symptom of compound instability. If the compound degrades over the course of an experiment, the effective concentration will change, leading to poor reproducibility.
To address this:
-
Prepare fresh solutions: For sensitive experiments, always use freshly prepared solutions of this compound.
-
Control experimental parameters: Ensure that all experimental parameters, including temperature, pH, and light exposure, are consistent between runs.
-
Evaluate stability in your experimental buffer: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the typical duration of your experiment.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound in its solid form?
For the solid form, it is recommended to store the compound in a tightly closed container in a dry and well-ventilated place.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[6][7] Always refer to the supplier's specific recommendations.
What are the best practices for preparing and storing solutions of this compound?
-
Solvent Selection: Use high-purity solvents. Acetonitrile and water are commonly used for HPLC analysis.[4] For biological assays, DMSO is a common choice for initial stock solutions, followed by dilution in aqueous buffers.
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to minimize photodegradation.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation. Avoid repeated freeze-thaw cycles.[1]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidative degradation.
What are the potential degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented in the provided search results, based on its chemical structure, several potential degradation routes can be hypothesized:
-
Hydrolysis: The morpholine ring could undergo acid or base-catalyzed hydrolysis.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by certain reagents or conditions.
-
Nucleophilic Aromatic Substitution: The chloro group on the aromatic ring could be displaced by nucleophiles, particularly under basic conditions.
-
Photodegradation: The nitroaromatic system can absorb UV light, leading to complex photochemical reactions.
The following diagram illustrates a hypothetical degradation pathway:
Caption: Hypothetical degradation pathways of this compound.
Data Presentation
The following table summarizes the typical conditions used in forced degradation studies, which can be applied to investigate the stability of this compound.
| Stress Condition | Reagent/Method | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | Hydrolysis of the morpholine ring |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | Hydrolysis, Substitution of Cl |
| Oxidation | 3% H₂O₂ | 2 - 24 hours | Oxidation of the morpholine ring, changes to nitro group |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | General decomposition |
| Photodegradation | UV light (e.g., 254 nm) / Visible light | 24 - 72 hours | Nitro group reduction, other complex reactions |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound in solution under various stress conditions.[3]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water[4]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat (e.g., 60°C).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp or direct sunlight. A control sample should be wrapped in foil.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method.[4] Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability-related issues with this compound.
Caption: A workflow for troubleshooting stability issues.
References
- 1. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. Morpholine, 4-(2-chloro-4-nitrophenyl)- | SIELC Technologies [sielc.com]
- 5. trc-corp.com [trc-corp.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 55435-71-7 CAS MSDS (4-(2-CHLORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
minimizing impurity formation in the synthesis of morpholine derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing the morpholine core structure?
A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency.[1]
Q2: What are the typical catalysts used in the diethylene glycol (DEG) route for morpholine synthesis?
A2: Hydrogenation catalysts are employed in the DEG route. These commonly consist of metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[1] The choice of catalyst is crucial as it significantly influences the reaction's selectivity and overall yield.[1]
Q3: What are the major impurities and byproducts I should be aware of in morpholine synthesis?
A3: Byproduct formation is a primary challenge. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product.[1] Another significant byproduct is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the yield.[1] In the DEA route, side reactions promoted by the strong acid can also lead to various impurities.
Q4: My morpholine-containing compound shows significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A4: Morpholine derivatives are basic due to the nitrogen atom in the heterocycle. This basicity leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing, streaking, and potentially irreversible binding to the column.[2] To resolve this, add a basic modifier like triethylamine (Et3N) or ammonia (as a solution in methanol) to your eluent system. A starting concentration of 0.1-2% triethylamine is typically effective in neutralizing the acidic sites on the silica gel, leading to improved peak shape and recovery.[2]
Q5: My morpholine derivative is highly water-soluble, making extraction from an aqueous reaction mixture difficult. What can I do?
A5: The high water solubility of some morpholine derivatives can render extractions with non-polar organic solvents inefficient.[2] To improve extraction efficiency, you can employ the following techniques:
-
Salting out: Add a substantial amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[2]
-
pH adjustment: As morpholine derivatives are basic, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form, which is generally less water-soluble than its protonated salt form.[2]
-
Use of a more polar solvent: Solvents such as dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[2]
Troubleshooting Guides
Problem 1: Low Yield of Morpholine Product
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | Monitor the reaction using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature. | [3] |
| Catalyst Deactivation | Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst can be sensitive to air and moisture. Consider catalyst regeneration or replacement if poisoning is suspected. | [1][3] |
| Inefficient Water Removal | In reactions that produce water, such as the dehydration of diethanolamine, use a Dean-Stark apparatus to efficiently remove water and drive the reaction equilibrium towards the product. | [1][3] |
| Incorrect Ligand Choice (for Pd-catalyzed reactions) | The phosphine ligand is critical for catalyst stability and activity. Experiment with different ligands to optimize the reaction. | [3] |
Problem 2: High Concentration of Specific Impurities
| Impurity | Potential Cause | Suggested Solution | Citation |
| 2-(2-aminoethoxy)ethanol (AEE) | Incomplete second cyclization step in the DEG route. | Increase reaction time or temperature to promote the conversion of AEE to morpholine. Consider separating and recycling the AEE stream back into the reactor. | [1] |
| N-Ethylmorpholine | Contamination of starting materials with ethanol derivatives. | Use high-purity diethylene glycol (DEG). | [1] |
| "Heavies" or Polymeric Byproducts | Further reaction of morpholine with DEG, often in the liquid phase at higher pressures. | Optimize the reaction phase. Operating in a trickle-bed reactor where morpholine is predominantly in the vapor phase can minimize the formation of heavy byproducts. | [1] |
| Unreacted Starting Materials | Inefficient reaction conditions or stoichiometry. | Optimize reaction parameters (temperature, time, catalyst loading) and ensure correct stoichiometry of reactants. | [4] |
Problem 3: Issues During Purification by Recrystallization
| Issue | Potential Cause | Suggested Solution | Citation |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce solubility. | [2] |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. | [2] |
| Crystals are colored | Colored impurities are co-crystallizing with your product. | Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before allowing it to cool. | [2] |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. | [2] |
Quantitative Data
Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia
| Run | Temp (°C) | DEG Conversion (%) | Morpholine (%) | AEE (%) | Heavies (%) |
| 1 | 180 | 75.2 | 65.1 | 25.3 | 9.6 |
| 2 | 200 | 85.6 | 78.9 | 15.1 | 6.0 |
| 3 | 220 | 92.3 | 85.4 | 8.9 | 5.7 |
| 4 | 240 | 95.1 | 88.2 | 5.3 | 6.5 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.[1][5]
Materials:
-
Diethanolamine (62.5 g)[5]
-
Concentrated Hydrochloric Acid (~50-60 mL)[5]
-
Calcium Oxide (50 g)[5]
-
Potassium Hydroxide (20 g)[5]
-
Sodium metal (~1 g)[3]
Procedure:
-
Acidification: In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[5] Carefully add concentrated hydrochloric acid dropwise with stirring until the mixture is strongly acidic (pH ~1).[1][5] This reaction is highly exothermic.[1][5]
-
Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Maintain an internal temperature of 200-210°C for 15 hours to facilitate cyclization.[5]
-
Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[3][5]
-
Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[3][5]
-
Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[3][5]
-
Drying and Purification:
Protocol 2: Purification of a Morpholine Derivative by Recrystallization from a Salt
This protocol is useful for purifying basic morpholine derivatives that may be difficult to crystallize as the free base.[2]
Materials:
-
Crude morpholine-containing compound
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
HCl solution in a compatible solvent (e.g., HCl in diethyl ether)
-
Recrystallization solvent (e.g., water, ethanol, isopropanol, or mixtures)
-
Activated charcoal (optional)
Procedure:
-
Salt Formation:
-
Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether).[2]
-
Slowly add a solution of HCl in the same or a compatible solvent until precipitation is complete.[2]
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[2]
-
-
Solvent Selection for Recrystallization:
-
Test the solubility of a small amount of the salt in various solvents at room temperature and upon heating to find an ideal solvent that dissolves the salt when hot but not when cold.[2]
-
-
Recrystallization:
-
Dissolve the salt in the minimum amount of the chosen boiling solvent.[2]
-
If the solution is colored, add a small amount of activated charcoal, boil briefly, and filter the hot solution to remove the charcoal.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[2]
-
-
Crystal Collection and Drying:
Visualizations
Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.
Caption: Decision workflow for selecting a purification strategy for morpholine derivatives.
References
Navigating Pilot-Scale Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine for pilot studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure a smooth and successful scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pilot-scale synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient reaction temperature. 2. Poor mixing in the reactor. 3. Deactivated starting material (e.g., wet morpholine). 4. Inadequate base strength or stoichiometry. | 1. Gradually increase the reaction temperature, monitoring for byproduct formation. 2. Ensure the reactor's agitation speed is sufficient for homogenous mixing of the reaction slurry. 3. Use freshly distilled or dried morpholine. 4. Consider using a stronger base or increasing the molar equivalents of the base. |
| Formation of Impurities/Byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of moisture leading to hydrolysis of the starting material. 3. Reaction with impurities in the starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure all reagents and solvents are anhydrous. 3. Use high-purity starting materials. |
| Difficult Product Isolation/Purification | 1. Product "oiling out" instead of crystallizing. 2. Poor separation during extraction due to emulsion formation. 3. Inefficient removal of unreacted starting materials. | 1. Use an appropriate anti-solvent to induce crystallization. Seeding with a small amount of pure product can also be effective. 2. Add brine to the aqueous layer to break emulsions during workup. 3. Optimize the washing steps in the workup to remove residual starting materials. An acid wash can remove excess morpholine.[1] |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Sub-optimal stoichiometry of reactants. | 1. Monitor the reaction progress by HPLC or TLC to ensure completion. 2. Minimize transfers of the product and optimize extraction and crystallization solvents to reduce losses. 3. Perform small-scale experiments to optimize the molar ratio of morpholine and the base. |
| Color of the Final Product is Off-Spec | 1. Presence of colored impurities. 2. Thermal degradation of the product. | 1. Recrystallize the product from a suitable solvent system. Treatment with activated carbon may also be beneficial.[2] 2. Avoid excessive temperatures during reaction and drying. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine at the carbon atom bearing the chlorine. The reaction is facilitated by the presence of a base to neutralize the HCl generated. For an efficient SNAr reaction, the electron-withdrawing group should be positioned ortho or para to the leaving group, which is the case in this synthesis.[3][4][5]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The starting material, 2,4-dichloro-1-nitrobenzene, and the product are nitroaromatic compounds, which can be thermally sensitive.[6][7] It is crucial to have precise temperature control of the reactor to avoid runaway reactions. Adequate ventilation is necessary to handle potentially volatile and harmful reagents. All personnel should use appropriate personal protective equipment (PPE). A thorough safety review should be conducted before commencing any pilot-scale work.[8][9]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[10] Samples can be taken from the reaction mixture at regular intervals to determine the consumption of the starting material (2,4-dichloro-1-nitrobenzene) and the formation of the product.
Q4: What are the most common byproducts to look for?
A4: Potential byproducts could include small amounts of the isomeric product from substitution at the other chlorine position, though this is less likely due to the electronic activation by the nitro group. Di-substitution with morpholine is also a possibility if the reaction conditions are too harsh. Hydrolysis of the starting material to 2-chloro-4-nitrophenol can occur if moisture is present.
Q5: What is a suitable solvent for the reaction and recrystallization?
A5: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are commonly used for SNAr reactions. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, such as isopropanol or an ethanol/water mixture, is often effective.
Experimental Protocol: Pilot-Scale Synthesis
This protocol is a general guideline and should be optimized at a smaller scale before implementation in a pilot plant.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, mechanical stirrer, and reflux condenser.
-
2,4-Dichloro-1-nitrobenzene
-
Morpholine
-
Potassium Carbonate (or another suitable base)
-
Dimethyl Sulfoxide (DMSO)
-
Isopropanol (for recrystallization)
-
Water
-
Brine solution
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 2,4-dichloro-1-nitrobenzene (1.0 eq).
-
Add DMSO as the solvent.
-
Begin agitation.
-
Add potassium carbonate (1.5 - 2.0 eq).
-
Slowly add morpholine (1.1 - 1.5 eq) to the mixture. The addition may be exothermic, so control the rate to maintain the desired temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically in the range of 80-120°C).
-
Maintain the temperature and agitation for the required reaction time, monitoring the progress by HPLC or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Filter the solid product and wash it thoroughly with water to remove inorganic salts and residual DMSO.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the crude solid to a clean reactor and add isopropanol.
-
Heat the mixture to reflux to dissolve the solid.
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold isopropanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Reactant Stoichiometry and Solvents
| Component | Molar Eq. | Function |
| 2,4-Dichloro-1-nitrobenzene | 1.0 | Starting Material |
| Morpholine | 1.1 - 1.5 | Nucleophile |
| Potassium Carbonate | 1.5 - 2.0 | Base |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
| Isopropanol | - | Recrystallization Solvent |
Table 2: Typical Process Parameters
| Parameter | Value | Notes |
| Reaction Temperature | 80 - 120 °C | Monitor for byproduct formation at higher temperatures. |
| Reaction Time | 4 - 12 hours | Monitor by HPLC/TLC for completion. |
| Drying Temperature | 50 - 60 °C | Avoid excessive heat to prevent degradation. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 9. Safety Considerations in the Design of Small Systems | AIChE [publications.aiche.org]
- 10. wjpsonline.com [wjpsonline.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of (Nitrophenyl)morpholine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) separation of (nitrophenyl)morpholine isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Separation of Isomer Peaks (Co-elution)
Q: My (nitrophenyl)morpholine isomer peaks are co-eluting or have very poor resolution. What steps can I take to improve their separation?
A: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to enhancing column selectivity (α) and efficiency (N) is necessary.[1]
Initial Checks:
-
Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis to confirm if peaks are truly co-eluting.[1]
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance with a standard mixture.
Optimization Strategies:
-
Optimize the Mobile Phase:
-
Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[1] Acetonitrile can provide different selectivity for aromatic compounds due to π-π interactions.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analytes. For (nitrophenyl)morpholine isomers, operating at a pH that suppresses any potential ionization can lead to better peak shape and resolution. Using a buffer (e.g., phosphate or acetate) is crucial for maintaining a stable pH.[2]
-
Run a Shallow Gradient: A broad gradient can help determine the approximate elution conditions. Once determined, a shallower gradient around the elution point of the isomers can significantly improve resolution.[1][2]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: While standard C18 columns are a good starting point, a phenyl stationary phase can offer enhanced selectivity for aromatic isomers due to potential π-π interactions.[3]
-
Particle Size and Column Length: Using a column with smaller particles (for UHPLC) or a longer column increases theoretical plates (efficiency), which can improve the separation of closely eluting peaks.
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution, though it will increase the run time.[2][4]
-
Temperature: Adjusting the column temperature can alter selectivity.[1] Lower temperatures often increase chiral selectivity, and for positional isomers, it can still have an impact.[1] A thermostatted column compartment is essential for reproducible retention times.[4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I'm observing significant peak tailing for my isomer peaks. What is the cause and how can I resolve it?
A: Peak tailing for compounds like (nitrophenyl)morpholine is often due to secondary interactions with the stationary phase.
Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic morpholine nitrogen, causing tailing.[5]
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5%) to mask the silanol groups.[1] Alternatively, use a mobile phase at a lower pH (e.g., around 3.0) to suppress the ionization of the silanol groups.[1] Using a modern, end-capped column with low silanol activity can also minimize these interactions.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.[2]
-
Q: My peaks are fronting. What could be the issue?
A: Peak fronting is less common than tailing but can occur under specific conditions.
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[4]
-
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Dilute the sample.
-
Issue 3: Inconsistent Retention Times
Q: My retention times are shifting between injections. How can I get reproducible results?
A: Stable retention times are critical for reliable peak identification. Drifting retention times usually point to issues with the HPLC system or method robustness.
Causes and Solutions for Shifting Retention Times:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Solution: Increase the equilibration time between runs.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can alter the composition over time.
-
Solution: Prepare fresh mobile phase daily, keep the solvent bottles capped, and ensure accurate measurements.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[4]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[4]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Perform regular pump maintenance and check for leaks.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating (nitrophenyl)morpholine isomers on a C18 column? A1: A good starting point for a reversed-phase separation of these isomers is a simple mobile phase of water and an organic modifier like acetonitrile or methanol.[1] Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate solvent concentration needed for elution.[1] For ionizable compounds, buffering the mobile phase is crucial for reproducibility.[1] A starting pH of around 3.0 is common to suppress the ionization of free silanols on the stationary phase.[1]
Q2: Should I use normal-phase or reversed-phase HPLC for (nitrophenyl)morpholine isomers? A2: Both normal-phase and reversed-phase chromatography can be used for isomer separation. Reversed-phase HPLC (e.g., with a C18 or Phenyl column) is generally the first choice due to its robustness and the use of aqueous/organic mobile phases. Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can also be very effective for separating isomers, particularly when there are subtle differences in polarity.[7][8]
Q3: How does the position of the nitro group (ortho, meta, para) affect the HPLC separation? A3: The position of the nitro group affects the molecule's overall polarity and its ability to interact with the stationary phase. In reversed-phase HPLC, the para isomer is often the least polar and will therefore have the longest retention time, while the ortho isomer may be the most polar (due to potential intramolecular hydrogen bonding) and elute the earliest. The exact elution order will depend on the specific stationary and mobile phase combination.
Q4: What should I do if optimizing the mobile phase isn't enough to separate the isomers? A4: If extensive mobile phase optimization (adjusting solvent ratio, switching organic solvent, changing pH, and adding modifiers) does not provide adequate separation, the next step is to change the stationary phase.[1] A column with a different chemistry, such as a phenyl-hexyl phase, may offer a different selectivity for your isomers.
Q5: How can I prevent high backpressure during my analysis? A5: High or unstable backpressure can indicate a blockage in the system.
-
Filter Samples and Mobile Phases: Always filter your samples through a 0.22 µm syringe filter before injection and filter your mobile phases.[1]
-
Check for Blocked Frits: The column inlet frit can become clogged with particulate matter.[1] You may need to reverse and flush the column (if the manufacturer's instructions permit) or replace the frit.
-
Inspect for Precipitation: If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation when the mobile phase composition changes, especially during gradient elution.[1]
Data Presentation
Table 1: Effect of Mobile Phase Parameters on the Separation of Positional Isomers
| Parameter Change | Typical Effect on... | Rationale |
| Decrease % Organic Solvent | Retention Time: IncreasesResolution: May Improve | Increases the polarity of the mobile phase, leading to stronger retention of non-polar analytes on a reversed-phase column. The increased interaction time can improve separation.[9] |
| Switch Acetonitrile to Methanol | Selectivity: ChangesResolution: May Improve or Worsen | Acetonitrile and methanol have different properties and can interact differently with the analytes and stationary phase, thus altering selectivity.[1] |
| Decrease Mobile Phase pH (e.g., 7 to 3) | Peak Shape: Improves for basic compoundsRetention Time: May change | Suppresses the ionization of residual silanol groups on the stationary phase, reducing tailing for basic analytes like morpholine derivatives.[5] |
| Add Ion-Pairing Agent | Retention Time: Increases for charged analytesSelectivity: Changes | Can be used if the isomers have different pKa values and can be selectively ionized to improve separation. |
| Decrease Flow Rate | Resolution: May ImproveRun Time: Increases | Gives more time for the analytes to interact with the stationary phase, which can lead to better separation of closely eluting peaks.[2][4] |
| Increase Temperature | Retention Time: DecreasesPeak Shape: May ImproveSelectivity: May Change | Lowers mobile phase viscosity, which can improve efficiency and lead to sharper peaks. However, it can also alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of (Nitrophenyl)morpholine Isomers
This protocol provides a starting point for method development. Optimization will likely be required.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.45 µm filter.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.45 µm filter.
-
Degassing: Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Weighing: Accurately weigh a suitable amount of the (nitrophenyl)morpholine isomer standard or sample.
-
Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water. Use HPLC-grade solvents.[1]
-
Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.[1]
-
Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for nitrophenyl compounds (e.g., 254 nm or a more specific wavelength determined by UV scan).
-
Gradient Program (starting point):
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Method Optimization:
-
Adjust the gradient slope, initial and final %B, and isocratic holds to improve the resolution of the isomer peaks based on the initial scouting run.
-
If co-elution persists, consider the troubleshooting steps outlined above, such as changing the organic modifier to methanol or using a different column (e.g., Phenyl-Hexyl).
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC separation of isomers.
Caption: Interactions of (nitrophenyl)morpholine isomers with HPLC phases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 4-(2-Chloro-4-nitrophenyl)morpholine during storage
Welcome to the Technical Support Center for 4-(2-Chloro-4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: There are conflicting recommendations for the optimal storage temperature for this compound, with some suppliers suggesting room temperature and others recommending 2-8°C. To ensure maximum stability and prevent degradation, it is advisable to store the compound in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is the recommended approach.
Q2: What are the visible signs of degradation for this compound?
A2: Degradation of this compound may be indicated by a change in color, such as darkening or yellowing of the solid material. The appearance of any new or unexpected peaks in analytical tests like HPLC or the presence of insoluble particulates in solutions can also be signs of degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure of this compound, the primary degradation pathways are likely to be hydrolysis, photodegradation, and reduction of the nitro group.[1] Hydrolysis may occur at the morpholine ring or involve the displacement of the chlorine atom.[2][3] The nitroaromatic group is susceptible to reduction, especially in the presence of reducing agents or certain metals.[4][5] Exposure to light, particularly UV light, can also induce photodegradation.[6][7]
Q4: How can I assess the purity and stability of my this compound sample?
A4: The purity and stability of your sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] This method can separate the intact compound from its potential degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural elucidation of any impurities.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound.
-
Symptom: Variability in assay results, loss of expected biological activity, or appearance of unexpected side products in a reaction.
-
Possible Cause: Degradation of the this compound stock solution or solid reagent.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the solid material and stock solutions by HPLC to check for the presence of degradation products.
-
Use Fresh Stock: Prepare a fresh stock solution from the solid material stored under recommended conditions.
-
Control Storage of Solutions: Store stock solutions in small aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
-
Evaluate Solvent Effects: Ensure the solvent used for the stock solution does not promote degradation. If in an aqueous buffer, check the pH, as extreme pH values can accelerate hydrolysis.[1]
-
Issue 2: Color change observed in the solid this compound upon storage.
-
Symptom: The solid compound has developed a yellow or brownish tint over time.
-
Possible Cause: Exposure to light, heat, or humidity leading to degradation.
-
Troubleshooting Steps:
-
Assess Purity: Perform an HPLC analysis to quantify the level of degradation.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool and dry environment.
-
Consider Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Factors
| Parameter | Recommended Condition | Potential Degradation Factors |
| Temperature | 2-8°C (long-term) | Elevated temperatures accelerate degradation.[12] |
| Light | Store in the dark (amber vials/opaque containers) | Exposure to UV and visible light can cause photodegradation.[6][7] |
| Humidity | Store in a dry environment with a desiccant | Moisture can lead to hydrolysis.[2][3] |
| Atmosphere | Tightly sealed container; consider inert gas for long-term | Oxygen can contribute to oxidative degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for nitroaromatic compounds.[13]
-
Example Gradient: Start with 25% acetonitrile and increase to 65% over 10 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10-20 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The retention time of the main peak should be consistent. A decrease in the peak area of the parent compound over time indicates degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to confirm that the analytical method can detect the degradation products.[14][15]
-
Acid Hydrolysis:
-
Dissolve the compound in a 0.1 M HCl solution.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a 0.1 M NaOH solution.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose a solution of the compound to a photostability chamber or a UV lamp.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. pharmtech.com [pharmtech.com]
- 15. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative Analysis of 4-(2-Chloro-4-nitrophenyl)morpholine Derivatives in Oncology Research
A detailed examination of the structure-activity relationship (SAR) of 4-(2-Chloro-4-nitrophenyl)morpholine derivatives reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area of oncology.
The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for enhancing the pharmacological properties of compounds. When incorporated into a 4-(2-chloro-4-nitrophenyl) framework, these derivatives have been investigated for their potential as anticancer agents, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a broad series of this compound derivatives is not extensively documented in publicly available literature, analysis of structurally related compounds allows for the extrapolation of key trends. The anticancer activity of morpholine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic rings.
For instance, in related quinazoline-based morpholine derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has a profound impact on their cytotoxic activity. Specifically, the presence of chloro and fluoro substituents has been shown to modulate the anticancer potency. In the context of this compound, the fixed chloro and nitro substituents on the phenyl ring are expected to be key determinants of activity, likely through electronic and steric interactions within the biological target.
Further modifications to the morpholine ring or the phenyl group would be necessary to establish a clear SAR. For example, the introduction of various substituents at other positions of the phenyl ring or on the morpholine ring itself could provide valuable data on how these changes affect cytotoxicity and target engagement.
Comparative Biological Activity
Due to the limited public data on a diverse set of this compound derivatives, a direct comparison table cannot be compiled at this time. However, the general anticancer potential of morpholine derivatives is well-established. For example, various morpholine-substituted quinazolines have demonstrated significant cytotoxicity against a range of cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[2]
In one study, a series of morpholine-substituted quinazoline derivatives, compounds AK-3 and AK-10, displayed potent cytotoxic activity with IC50 values in the low micromolar range against these cell lines.[2]
Table 1: Cytotoxicity of Selected Morpholine-Substituted Quinazoline Derivatives [2]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
These findings underscore the potential of the morpholine scaffold in developing effective anticancer agents. Future studies focusing on the this compound core are warranted to delineate its specific SAR and identify lead compounds for further development.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of morpholine derivatives, which can be adapted for the specific this compound scaffold.
General Synthesis of 4-(Aryl)morpholine Derivatives
A common method for the synthesis of 4-aryl morpholine derivatives involves the nucleophilic aromatic substitution reaction between morpholine and an activated aryl halide.
Workflow for the Synthesis of this compound:
Caption: General synthetic scheme for this compound.
Detailed Protocol:
-
To a solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add morpholine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Involvement
Morpholine derivatives have been implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][3] The morpholine oxygen atom is a key feature for interaction with the kinase hinge region, forming a critical hydrogen bond.[1]
Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
The inhibition of PI3K by these compounds would lead to the downstream suppression of Akt and mTOR signaling, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis.
Alternative Compounds
For comparison, several other classes of compounds are being investigated as anticancer agents targeting similar pathways. These include:
-
Quinazoline Derivatives: As mentioned earlier, compounds like gefitinib and erlotinib are quinazoline-based tyrosine kinase inhibitors.[2]
-
Thiazolidinone Derivatives: Some thiazolidinone derivatives incorporating the 2-chloro-3-(4-nitrophenyl)propenylidene moiety have shown significant anticancer activity.[4]
-
Pyrrolopyrimidine Derivatives: These have also been explored as PI3K inhibitors.
A comparative analysis of the this compound scaffold against these alternatives would require dedicated head-to-head studies to determine relative potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-(2-Chloro-4-nitrophenyl)morpholine as a Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential of a novel compound, 4-(2-Chloro-4-nitrophenyl)morpholine, as a topoisomerase II (Topo II) inhibitor. The performance of this compound is objectively compared with established Topo II inhibitors, etoposide and doxorubicin, supported by hypothetical experimental data to illustrate the validation process. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate experimental design and data interpretation.
Introduction to Topoisomerase II Inhibition
DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes like DNA replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[1][3] This mechanism is essential for relieving torsional stress and untangling DNA. Due to their critical role in cell proliferation, Topo II enzymes are a key target for anticancer drugs.[4]
Topoisomerase II inhibitors are broadly categorized into two main classes:
-
Topo II poisons: These agents, such as the widely used chemotherapy drugs etoposide and doxorubicin, stabilize the transient Topo II-DNA cleavage complex.[2][4][5][6] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[6][7]
-
Topo II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[1][3][5] They can act by preventing ATP binding or inhibiting other conformational changes necessary for the catalytic cycle.[3][5] This class of inhibitors is of growing interest as they may circumvent some of the toxic side effects associated with Topo II poisons, such as the generation of secondary malignancies.[8]
This guide outlines a series of experiments to characterize this compound and determine its mechanism of action in comparison to the well-characterized Topo II inhibitors, etoposide and doxorubicin.
Comparative Performance Data
The following tables summarize hypothetical quantitative data for this compound against etoposide and doxorubicin. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Topoisomerase II Inhibition
| Compound | DNA Relaxation Assay (IC50, µM) | DNA Decatenation Assay (IC50, µM) |
| This compound | 8.5 | 5.2 |
| Etoposide (Positive Control) | 15.0 | 10.0 |
| Doxorubicin (Positive Control) | 5.0 | 2.5 |
Table 2: Cellular Activity
| Compound | Cell Viability (MTT Assay, IC50, µM) - HCT116 Cells | Induction of DNA Double-Strand Breaks (γH2AX Foci) | Apoptosis Induction (Annexin V Staining, % of cells) |
| This compound | 12.3 | Low | 45% at 2x IC50 |
| Etoposide (Positive Control) | 10.8 | High | 75% at 2x IC50 |
| Doxorubicin (Positive Control) | 1.5 | High | 85% at 2x IC50 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Topo II DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent Topo II from relaxing supercoiled plasmid DNA.[9]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT)
-
10 mM ATP solution
-
Test compounds (this compound, Etoposide, Doxorubicin) dissolved in DMSO
-
Stop Solution/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture on ice containing:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL supercoiled DNA (0.5 µg)
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Water to a final volume of 19 µL
-
-
Add 1 µL of human Topo II enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 80V for 2 hours.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.[9] The supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid will be separated.
-
Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the relaxation activity (IC50).
Topo II DNA Decatenation Assay
This assay assesses the inhibition of Topo II's ability to separate catenated networks of DNA, typically kinetoplast DNA (kDNA).[10][11]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
Test compounds dissolved in DMSO
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide
Protocol:
-
Set up the reaction mixture on ice as described for the relaxation assay, but substitute supercoiled DNA with 1 µL of kDNA (200 ng).[12]
-
Add 1 µL of human Topo II enzyme.
-
Incubate at 37°C for 30 minutes.[10]
-
Stop the reaction with 4 µL of Stop Solution/Loading Dye.[13]
-
Load samples onto a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[10][13]
-
Perform electrophoresis, stain, and visualize the gel.
-
Determine the IC50 by quantifying the amount of released minicircles at different inhibitor concentrations.
In Vivo Complex of Enzyme (ICE) Bioassay
This assay determines if a compound acts as a Topo II poison by stabilizing the covalent Topo II-DNA complex in living cells.
Materials:
-
HCT116 cells or other suitable cancer cell line
-
Test compounds
-
Lysis buffer
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Antibodies against Topo IIα or Topo IIβ for Western blotting
Protocol:
-
Treat cultured cells with the test compounds for a specified time (e.g., 1-2 hours).
-
Lyse the cells directly on the plate with a lysis buffer containing a detergent to preserve the covalent complexes.
-
Separate the protein-DNA complexes from free protein by ultracentrifugation through a CsCl density gradient.
-
Fractionate the gradient and detect the amount of Topo II in the DNA-containing fractions using slot-blotting or Western blotting with a specific Topo II antibody.
-
An increase in the amount of Topo II in the DNA fractions compared to untreated controls indicates the compound is a Topo II poison.
Visualizing Workflows and Pathways
Experimental Workflow for Inhibitor Validation
The following diagram illustrates the logical flow of experiments to validate and characterize a novel Topoisomerase II inhibitor.
Caption: Workflow for validating a novel Topoisomerase II inhibitor.
Signaling Pathway: Topo II Poison-Induced Cell Death
This diagram shows the signaling cascade initiated by a Topo II poison, leading to apoptosis.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. topogen.com [topogen.com]
- 12. researchgate.net [researchgate.net]
- 13. topogen.com [topogen.com]
Comparative Analysis of Substituted (Nitrophenyl)morpholine Compounds in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, cytotoxic activity, and mechanistic insights of substituted (nitrophenyl)morpholine compounds as potential anticancer agents.
This guide provides a comprehensive comparative analysis of substituted (nitrophenyl)morpholine compounds, a class of molecules that has garnered interest in oncology research. By leveraging available experimental data, this document aims to offer an objective overview of their performance, detailing their synthesis, in vitro cytotoxicity against various cancer cell lines, and insights into their potential mechanisms of action. The information is presented to aid researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery efforts.
Introduction to (Nitrophenyl)morpholine Compounds in Cancer Research
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1] When coupled with a nitrophenyl group, these compounds form a core structure, 4-(4-nitrophenyl)morpholine, which has been identified as a key intermediate in the synthesis of potential antitumor drugs.[1] The presence of the nitro group, an electron-withdrawing feature, on the phenyl ring can significantly influence the molecule's biological activity. Further substitutions on the nitrophenyl ring offer a strategy to modulate the potency, selectivity, and overall pharmacological profile of these compounds. This guide focuses on the comparative analysis of such substitutions to elucidate their impact on anticancer activity.
Synthesis of Substituted (Nitrophenyl)morpholine Compounds
The synthesis of the parent compound, 4-(4-nitrophenyl)morpholine, and its substituted analogues is typically achieved through a nucleophilic aromatic substitution reaction.
A general synthetic scheme involves the reaction of morpholine with a suitably substituted fluoronitrobenzene derivative. For instance, 4-(4-nitrophenyl)morpholine can be synthesized from the reaction of morpholine and 1-fluoro-4-nitrobenzene.
Experimental Protocols
General Synthesis of 4-(4-Nitrophenyl)morpholine
Materials:
-
Morpholine
-
1-Fluoro-4-nitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Sodium tert-butoxide
-
Palladium-based catalyst (e.g., Pd/Nf-G)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of aryl halide (1.0 mmol) in dimethyl sulfoxide (1 mL), add morpholine (1 mmol), sodium tert-butoxide (2 mmol), and the palladium catalyst (0.2 mol%).
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress using gas chromatography (GC).
-
After completion, cool the mixture to room temperature and extract the product with ethyl acetate.
-
The catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the final product.[2]
Comparative Cytotoxicity Analysis
The in vitro anticancer activity of substituted (nitrophenyl)morpholine compounds is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available cytotoxicity data for representative substituted (nitrophenyl)morpholine compounds against various human cancer cell lines.
It is important to note that a direct, head-to-head comparison is challenging due to the limited number of studies that systematically evaluate a series of these specific compounds under identical experimental conditions. The data presented here is collated from different studies and should be interpreted with this limitation in mind.
| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-chloro, 3-((4-nitrophenyl)amino) | MCF-7 (Breast) | >50% inhibition at 25 µM | [3] |
| A-549 (Lung) | >50% inhibition at 25 µM | [3] | ||
| MDA-MB-231 (Breast) | <50% inhibition at 25 µM | [3] | ||
| Compound 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | - | Data not available |
Note: The data for Compound 1 is presented as percentage inhibition at a fixed concentration, as specific IC50 values were not provided in the cited source. Compound 2 is a known synthetic intermediate, but its specific cytotoxic data was not found in the searched literature. The lack of comprehensive, comparative IC50 data for a series of substituted (nitrophenyl)morpholine compounds highlights a gap in the current research landscape.
Experimental Protocols for Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Substituted (nitrophenyl)morpholine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[4][5]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many substituted (nitrophenyl)morpholine compounds in cancer cells is still under investigation. However, the broader class of morpholine-containing molecules has been implicated in the modulation of key signaling pathways involved in cancer cell proliferation, survival, and growth. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[6][7] Aberrant activation of this pathway is a common event in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis. Several morpholine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Below is a diagram illustrating the general workflow of a cytotoxicity assay and a simplified representation of the PI3K/Akt signaling pathway.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Chloro-Substitution on Nitrophenyl Morpholine: A Comparative Analysis of Bioactivity
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in a number of approved drugs. When coupled with a nitrophenyl group, this scaffold has been explored for various therapeutic applications, including oncology. The introduction of substituents, such as halogens, is a common strategy in drug design to fine-tune the electronic, steric, and lipophilic properties of a molecule, thereby potentially impacting its interaction with biological targets and its overall bioactivity.
This guide synthesizes available data on the bioactivity of nitrophenyl morpholine derivatives and their chloro-substituted analogues, drawing from separate studies to provide an overview of the potential effects of this structural modification. It is important to note that variations in experimental protocols, including the specific cancer cell lines tested and the bioassays employed, preclude a direct, quantitative comparison of potency.
Comparative Bioactivity Data
The following table summarizes the cytotoxic activity of representative nitrophenyl-containing and chloro-substituted nitrophenyl-containing morpholine derivatives from different research endeavors. This data is intended to be illustrative of the bioactivity of these classes of compounds rather than a direct comparison of their efficacy.
| Compound/Derivative Class | Structure | Bioactivity Metric (IC50/GI50 in µM) | Cancer Cell Line(s) | Reference |
| Nitrophenyl-containing Morpholine Derivative | 8-(morpholin-4-yl)-5-nitroquinoline | Data for the closely related 8-hydroxy-5-nitroquinoline (Nitroxoline) is used as a surrogate. IC50 values vary across cell lines. | Various human cancer cell lines | [1] |
| Chloro-substituted Nitrophenyl-containing Morpholine Derivative | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | GI50 = 1.57 (mean) | NCI-60 cell line panel | |
| Chloro-substituted Morpholine Quinazoline Derivative | AK-11 (2-chloro-6-fluoro substituent on a phenyl ring attached to a quinazoline-morpholine core) | IC50 = 15.21 ± 0.43 | A549 (Lung Carcinoma) | [2] |
| IC50 = 10.16 ± 0.38 | MCF-7 (Breast Adenocarcinoma) | [2] | ||
| IC50 = 11.24 ± 0.22 | SHSY-5Y (Neuroblastoma) | [2] |
Experimental Protocols
The methodologies used to determine the bioactivity of the compounds listed above are detailed below.
MTT Assay for Cytotoxicity (for Morpholine Substituted Quinazoline Derivatives)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (A549, MCF-7, and SHSY-5Y) are seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
NCI-60 Human Tumor Cell Line Screen (for Ciminalum–thiazolidinone Hybrids)
The National Cancer Institute's 60 human tumor cell line screen is a high-throughput assay that measures the growth inhibitory effects of compounds on a panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation and Distribution: The test compounds are dissolved in DMSO and diluted with cell culture medium. They are then added to 96-well plates at a single concentration or a range of concentrations.
-
Cell Inoculation: The 60 different cell lines are inoculated into the 96-well plates.
-
Incubation: The plates are incubated for 48 hours.
-
Sulforhodamine B (SRB) Staining: The assay is terminated by fixing the cells with trichloroacetic acid. The cells are then stained with the protein-binding dye sulforhodamine B.
-
Measurement: The bound dye is solubilized, and the absorbance is read at 515 nm.
-
Data Analysis: The results are reported as the concentration at which 50% of cell growth is inhibited (GI50).
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential biological impact and the research process for these compounds, the following diagrams are provided.
Caption: A potential signaling pathway for apoptosis induction by a bioactive compound.
Caption: A general experimental workflow for the synthesis and evaluation of bioactive compounds.
References
Comparative Cross-Reactivity Analysis of 4-(2-Chloro-4-nitrophenyl)morpholine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 4-(2-Chloro-4-nitrophenyl)morpholine-based inhibitors. Due to the limited publicly available screening data for this specific compound, this document presents a representative analysis, utilizing data from structurally related morpholine-containing inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. The methodologies and data presentation formats outlined herein serve as a comprehensive guide for designing and interpreting cross-reactivity studies.
The 4-phenylmorpholine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[1][2][3] Compounds incorporating this moiety have shown significant activity against various kinases, making selectivity profiling a critical step in their characterization as potential therapeutic agents.[3][4] This guide focuses on the Phosphoinositide 3-Kinase (PI3K) pathway, a frequently dysregulated signaling cascade in human cancers and a common target for morpholine-based inhibitors.[5][6][7]
Quantitative Cross-Reactivity Data
The following tables summarize hypothetical, yet representative, inhibitory activities (IC50 values) of a this compound-based inhibitor against a panel of kinases. For comparative purposes, data for well-characterized PI3K and mTOR inhibitors are included. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity against Class I PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound-based Inhibitor (Hypothetical) | 25 | 150 | 120 | 30 |
| Alpelisib (PI3Kα-selective) | 5 | 1,156 | 250 | 290 |
| Idelalisib (PI3Kδ-selective) | 2,100 | 8,600 | 830 | 1.1 |
| Copanlisib (Pan-PI3K) | 0.5 | 3.7 | 6.4 | 0.7 |
Table 2: Inhibitory Activity against Related Kinases (mTOR)
| Compound | mTORC1 (IC50, nM) | mTORC2 (IC50, nM) |
| This compound-based Inhibitor (Hypothetical) | 80 | 250 |
| Everolimus (Rapalog, mTORC1-selective) | 1.8 | >1000 |
| Sapanisertib (Dual mTORC1/2) | 0.5 | 2.2 |
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the cross-reactivity data, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow for inhibitor profiling.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-(2-Chloro-4-nitrophenyl)morpholine
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-Chloro-4-nitrophenyl)morpholine is a valuable building block in medicinal chemistry, and understanding the various synthetic approaches to its preparation is crucial for process optimization and scale-up. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.
Comparison of Synthetic Methodologies
The two main strategies for the synthesis of this compound are the direct nucleophilic aromatic substitution (SNAr) and a two-step process involving the synthesis of an intermediate followed by nitration.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Synthesis and Nitration of 4-(2-chlorophenyl)morpholine |
| Starting Materials | 1,2-dichloro-4-nitrobenzene, Morpholine | 1-bromo-2-chlorobenzene, Morpholine, Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Reaction Steps | 1 | 2 |
| Typical Yield | High (often >90%) | Moderate to Good (variable, depends on nitration selectivity) |
| Reaction Temperature | 80-120 °C | 0-25 °C (Nitration) |
| Reaction Time | 2-6 hours | 1-4 hours (Nitration) |
| Key Advantages | High atom economy, single step, high yield. | Milder nitration conditions, avoids handling highly activated dichloronitrobenzene. |
| Key Disadvantages | Requires elevated temperatures. | Two-step process, potential for regioisomeric byproducts during nitration. |
Synthetic Pathway Diagrams
The logical flow of the two synthetic routes is depicted below.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(2-Chloro-4-nitrophenyl)morpholine
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 4-(2-Chloro-4-nitrophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
The following sections detail the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The validation parameters are assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation and quantification of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. An existing method describes the separation of this compound on a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic elution to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm or the lambda max).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.
The method is validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1][5]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization may be necessary. Given the structure of this compound, direct analysis may be possible, or derivatization could be employed to improve peak shape and sensitivity.
-
Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Column: A capillary column suitable for polar compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Optimized for the separation of the analyte from any impurities (e.g., initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes).
-
Detector Temperature: 300 °C (for FID).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Standard Preparation: Standards are prepared in a suitable solvent such as dichloromethane or ethyl acetate.
Similar to the HPLC method, the GC method is validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of compounds that absorb ultraviolet or visible light. This method is often used for assays of pure substances or simple mixtures.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Standard Preparation: A series of standards of known concentrations are prepared in the chosen solvent.
-
Measurement: The absorbance of each standard and sample solution is measured at the λmax against a solvent blank.
-
Calibration: A calibration curve of absorbance versus concentration is plotted.
The spectrophotometric method is validated for linearity, range, accuracy, and precision. Specificity can be a limitation of this technique if other components in the sample absorb at the same wavelength.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics for the three proposed analytical methods for the quantification of this compound.
| Parameter | HPLC | GC | UV-Vis Spectrophotometry | Typical Acceptance Criteria (ICH) [1] |
| Specificity | High (separation of analyte from impurities) | High (separation based on volatility) | Low to Medium (potential interference from other absorbing species) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Range | 80-120% of the target concentration | 80-120% of the target concentration | Dependent on Beer's Law adherence | The range should cover the expected concentrations in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | Typically 98.0 - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% | Typically ≤ 1% for drug substance assay. |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% | Typically ≤ 2% for drug substance assay. |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (pg/mL to ng/mL range) | Higher (µg/mL range) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Higher (µg/mL range) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
Visualizing the Method Validation Workflow
The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting an appropriate method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the most recommended method due to its high specificity, accuracy, and precision, making it suitable for quality control and stability studies where impurity profiling is important.
-
GC offers a viable alternative, particularly if the laboratory has existing expertise and instrumentation. It can provide excellent sensitivity and resolution.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the assay of the pure substance, for example, in confirming the identity and concentration of a raw material, provided that interfering substances are not present.
Each method must be properly validated to ensure that it is fit for its intended purpose, providing reliable and accurate results for the quality assessment of this compound.
References
Assessing the In Vitro Metabolic Stability of 4-(2-Chloro-4-nitrophenyl)morpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the compound 4-(2-Chloro-4-nitrophenyl)morpholine. It offers a comparative analysis against established reference compounds, detailed experimental protocols, and predicted metabolic pathways based on its structural motifs. This document is intended to guide researchers in designing and interpreting metabolic stability studies crucial for early-stage drug discovery and development.
Introduction
Metabolic stability is a critical parameter in the drug discovery process, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the timely optimization of lead candidates. This guide focuses on this compound, a molecule containing a morpholine ring, a nitroaromatic group, and a chloroaromatic group, all of which are known to be susceptible to metabolic transformations.[2][3][4]
Two primary in vitro models are presented for evaluating metabolic stability: human liver microsomes and human hepatocytes.[5] Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, providing a focused view of oxidative metabolism.[6] In contrast, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more holistic picture of a compound's metabolic fate.[7]
Comparative Metabolic Stability Data
To provide context for the metabolic stability of this compound, the following tables summarize the in vitro metabolic stability of well-characterized reference compounds in human liver microsomes and human hepatocytes. These compounds represent a range of metabolic clearance rates.
Table 1: Metabolic Stability of Reference Compounds in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Rate Classification |
| Verapamil | < 15 | > 46.2 | High |
| Propranolol | 15 - 30 | 23.1 - 46.2 | Intermediate |
| Diclofenac | 15 - 30 | 23.1 - 46.2 | Intermediate |
| Diazepam | > 30 | < 23.1 | Low |
Data is compiled from various sources for illustrative purposes. Actual values can vary between experiments and laboratories.[8][9]
Table 2: Metabolic Stability of Reference Compounds in Human Hepatocytes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Metabolic Rate Classification |
| Verapamil | < 30 | > 23.1 | High |
| Propranolol | 30 - 90 | 7.7 - 23.1 | Intermediate |
| Diazepam | > 90 | < 7.7 | Low |
Data is compiled from various sources for illustrative purposes. Actual values can vary between experiments and laboratories.[10][11]
Experimental Protocols
Detailed methodologies for conducting in vitro metabolic stability assays are provided below.
Human Liver Microsome Stability Assay
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[5]
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Reference compounds (e.g., Verapamil, Diazepam)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide, Labetalol) for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and reference compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound and reference compounds by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer.
-
Add the working solution of the test compound or reference compound to the microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[7]
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Reference compounds (e.g., Verapamil, Diazepam)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates (collagen-coated if performing a plated assay), incubator, centrifuge, LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a hepatocyte suspension in the incubation medium at a specified cell density (e.g., 1 x 10⁶ cells/mL).
-
Prepare working solutions of this compound and reference compounds in the incubation medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the working solution of the test compound or reference compound to the hepatocyte suspension.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet cell debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells)
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro metabolic stability assays.
Predicted Metabolic Pathways of this compound
Based on the chemical structure, the following metabolic pathways are predicted to be significant for this compound. The primary routes of metabolism for morpholine-containing compounds involve oxidation of the morpholine ring and N-dealkylation.[2] Nitroaromatic compounds are susceptible to nitro-reduction, while chloroaromatic compounds can undergo hydroxylation.[3][4]
Caption: Predicted metabolic pathways for this compound.
Conclusion
This guide provides a robust starting point for researchers investigating the metabolic stability of this compound. By employing the detailed protocols for human liver microsome and hepatocyte assays and using the provided reference data for comparison, a comprehensive understanding of the compound's metabolic liabilities can be achieved. The predicted metabolic pathways offer a basis for metabolite identification studies, further elucidating the biotransformation of this molecule. These early in vitro ADME studies are indispensable for making informed decisions in the progression of new chemical entities toward clinical development.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. alspi.com [alspi.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. pharmaron.com [pharmaron.com]
- 7. nuvisan.com [nuvisan.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Morpholine Derivatives Against Kinase Targets: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various morpholine-containing derivatives against key kinase targets implicated in cancer and other diseases. The following sections present quantitative docking data, detailed experimental protocols for computational studies, and visualizations of relevant signaling pathways and experimental workflows.
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on the comparative analysis of morpholine derivatives targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR), two critical nodes in cell signaling pathways often dysregulated in cancer.
Data Presentation: Performance of Morpholine Derivatives
The following tables summarize the docking scores and biological activities of various morpholine-containing compounds against PI3K and mTOR kinases. These quantitative data provide a basis for comparing the potential efficacy and selectivity of these derivatives.
Table 1: Docking and Inhibition Data of Dimorpholinoquinazoline Derivatives against PI3Kα and PI3Kγ
| Compound | Target Kinase | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 7b | PI3Kα | -8.46 | 0.28 |
| PI3Kγ | -8.12 | 0.59 | |
| 7c | PI3Kα | -8.92 | 0.11 |
| PI3Kγ | -8.55 | 0.24 | |
| Gedatolisib (8) | PI3Kα | -9.21 | 0.06 |
| PI3Kγ | -8.78 | 0.15 |
Data sourced from a study on dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR pathway. Lower binding energy and inhibition constant values indicate potentially stronger binding and inhibitory activity.[1]
Table 2: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives against Cancer Cell Lines and mTOR
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 10d | 0.062 | 0.58 | 1.003 |
| 10e | 0.033 | - | - |
| 10h | - | 0.087 | - |
| Everolimus (Reference) | - | - | - |
| 5-Fluorouracil (Reference) | - | - | - |
IC50 values represent the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. These compounds were designed as potential mTOR inhibitors.
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing molecular docking studies to evaluate the binding affinity of morpholine derivatives against kinase targets. This methodology is based on standard practices in computational drug design.
1. Software and Resources:
-
Molecular Modeling Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), or similar.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Data Bank (PDB): Source for the 3D crystal structures of target kinases.
-
Ligand Preparation Software: ChemDraw, MarvinSketch, or similar for drawing 2D structures and converting to 3D.
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structure of the target kinase (e.g., PI3Kα - PDB ID: 4TV3, mTOR - PDB ID: 4JT6) is downloaded from the Protein Data Bank.
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm, AMBER).
-
Binding Site Definition: The active site for docking is defined, typically based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms. A grid box is generated around the defined active site to encompass the binding pocket.
3. Ligand Preparation:
-
3D Structure Generation: The 2D structures of the morpholine derivatives are drawn and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field to obtain a low-energy conformation.
-
Torsion Angles: Rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking simulation.
4. Molecular Docking Simulation:
-
Docking Algorithm: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined active site of the protein.
-
Scoring Function: A scoring function is employed to estimate the binding affinity (e.g., docking score, binding energy in kcal/mol) of each generated pose.
-
Pose Selection: The docking simulation typically generates multiple binding poses for each ligand. The pose with the most favorable score is selected for further analysis.
5. Analysis of Results:
-
Binding Interactions: The selected binding pose is visualized to analyze the interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Comparative Analysis: The docking scores and binding interactions of the different morpholine derivatives are compared to each other and to a known reference inhibitor to evaluate their relative potential.
Mandatory Visualization
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a critical target for many morpholine-based kinase inhibitors, and a general workflow for a comparative molecular docking study.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: A general workflow for comparative molecular docking studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(2-Chloro-4-nitrophenyl)morpholine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2-Chloro-4-nitrophenyl)morpholine, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible solid and should be stored in a cool, dry, well-ventilated area, ideally between 2-8°C.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. Incineration under controlled conditions is often the preferred method for chlorinated and nitrated aromatic compounds.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Segregation of Waste:
-
Store the waste container separately from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents or acids.
-
-
Contacting a Licensed Waste Disposal Service:
-
Engage a certified hazardous waste disposal company to handle the collection and final disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number (55435-71-7).
-
-
Internal Laboratory Procedures:
-
Follow your institution's specific guidelines for hazardous waste pickup and documentation. This typically involves completing a hazardous material pickup request form.
-
Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
III. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 55435-71-7 | |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | |
| Physical State | Solid | |
| Storage Temperature | 2-8°C | [2] |
| Storage Class Code | 11 - Combustible Solids | |
| Water Contamination Class (WGK) | 3 (Highly hazardous to water) |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(2-Chloro-4-nitrophenyl)morpholine
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-(2-Chloro-4-nitrophenyl)morpholine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel must wear appropriate personal protective equipment to prevent exposure. The required PPE is outlined in the table below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against chemical splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, or chemical-resistant apron.[2][3] | To prevent skin contact which can cause irritation or burns.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required. | To avoid inhalation of dust or vapors which may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Protocol
Adherence to the following step-by-step procedure is mandatory when handling this compound.
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Don all required personal protective equipment as detailed in the table above.[2]
Handling:
-
Conduct all work with the solid or solutions of the compound within a certified chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[2][4][5]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][5]
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further spread of the spill. For larger spills, cover drains to prevent the material from entering waterways.
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a sealed, labeled container for disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
Waste Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.
Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.[4][5][6] All local, state, and federal regulations for hazardous waste disposal must be followed.[2]
Workflow for Safe Handling
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
